H-151
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZDIKVQFMCLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941987-60-6 | |
| Record name | 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of H-151, a Covalent STING Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response. Dysregulation of this pathway is implicated in various autoinflammatory diseases and other pathological conditions. H-151 is a potent, selective, and irreversible small-molecule inhibitor of STING.[1] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. This compound acts by covalently binding to a specific cysteine residue in the transmembrane domain of STING, which blocks essential activation steps, including palmitoylation and clustering, thereby abrogating all downstream signaling.[1][2]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal of pathogenic invasion or cellular damage.[3]
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.[3]
-
Second Messenger Synthesis: Upon binding DNA, cGAS is catalytically activated and synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3]
-
STING Activation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER) membrane, inducing a significant conformational change.[3][4]
-
Translocation and Scaffolding: Activated STING translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold for downstream signaling components.[5]
-
TBK1 and IRF3 Activation: STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]
-
Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and numerous interferon-stimulated genes (ISGs).[6] The STING pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines.[7][8]
This compound: Core Mechanism of Action
This compound is an indole-derivative small molecule that functions as a potent, irreversible antagonist of STING.[1] Its mechanism is highly specific, targeting an early and essential step in STING activation.
3.1 Covalent Modification of STING
The primary mechanism of this compound is the formation of a covalent bond with the STING protein.[1][9]
-
Binding Site: this compound specifically targets the cysteine residue at position 91 (Cys91) of both human and murine STING.[1][10] This residue is located within the N-terminal transmembrane domain of the protein.
-
Irreversible Inhibition: The covalent nature of this interaction leads to irreversible inhibition of the targeted STING molecule.[2][11]
3.2 Blockade of STING Palmitoylation and Clustering
The covalent modification of Cys91 by this compound directly prevents STING palmitoylation.[1][7][12] Palmitoylation, the attachment of fatty acids to cysteine residues (at Cys88 and Cys91), is a critical post-translational modification required for STING activation.[12]
By inhibiting palmitoylation, this compound effectively blocks:
-
STING Clustering/Oligomerization: Palmitoylation is necessary for the assembly of STING into higher-order clusters at the Golgi, which is a prerequisite for downstream signaling.[1][9]
-
STING Translocation: The formation of these clusters is coupled to the protein's trafficking from the ER. By preventing this step, this compound traps STING in an inactive state at the ER.
3.3 Abrogation of Downstream Signaling
By preventing the essential upstream events of palmitoylation and clustering, this compound effectively halts the entire downstream signaling cascade. This results in a potent and comprehensive inhibition of:
-
TBK1 and IRF3 Phosphorylation: this compound treatment significantly reduces or abolishes the phosphorylation of TBK1 and IRF3 that is normally induced by STING agonists.[7][13]
-
NF-κB Activation: The activation of the NF-κB pathway is also suppressed.[7][14]
-
Cytokine Production: Consequently, this compound strongly reduces the production of type I interferons and other pro-inflammatory cytokines.[1] Importantly, this compound specifically blocks STING-mediated signaling without affecting other innate immune pathways, such as those mediated by RIG-I.[1]
Quantitative Data
The activity and properties of this compound have been characterized across various assays and cell types.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-(4-Ethylphenyl)-N'-1H-indol-3-yl-urea | [1] |
| CAS Number | 941987-60-6 | [1] |
| Molecular Formula | C₁₇H₁₇N₃O | [1] |
| Molecular Weight | 279.34 g/mol | [1] |
| Purity | ≥95% (UHPLC) | [1] |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Cell Line | Species | Assay Readout | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Murine | IFN-β production | 138 | [15] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IFN-β production | 109.6 | [15] |
| Human Foreskin Fibroblasts (HFFs) | Human | IFN-β production | 134.4 | [15] |
| 293T-hSTING cells | Human | IRF Reporter | 1040 (1.04 µM) | [16] |
| 293T-mSTING cells | Murine | IRF Reporter | 820 (0.82 µM) |[16] |
Table 3: In Vivo and Cellular Effects of this compound
| Model System | Effect | Quantitative Result | Reference |
|---|---|---|---|
| Mouse Model of Intestinal I/R | Inhibition of STING signaling | 85% decrease in pIRF3 levels | [2] |
| LLC cells treated with ²²³Ra | Cytotoxicity Reduction | Dose-dependent reduction | [13] |
| Mouse Model of Choroidal Neovascularization | Suppression of NF-κB | Significant suppression of pNF-κB |[7] |
Experimental Protocols
The following protocols are representative of methods used to characterize the mechanism and efficacy of STING inhibitors like this compound.
5.1 Protocol: STING Activation and Inhibition Assay
This protocol assesses the ability of this compound to inhibit the production of downstream cytokines following STING activation.
-
Cell Seeding: Plate cells (e.g., THP-1, BMDMs) in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.[5]
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 2-6 hours.[15]
-
STING Activation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (1 µg/mL) or by transfecting with herring testes DNA (HT-DNA).[15][17]
-
Incubation: Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).[5][15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IFN-β or other cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
5.2 Protocol: Western Blot for Phosphorylated Signaling Proteins
This method is used to directly observe the inhibition of STING pathway phosphorylation events.
-
Cell Treatment: Culture and treat cells with this compound and a STING agonist as described in Protocol 5.1, typically in 6-well plates.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.[19]
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-TBK1, anti-p-IRF3) and total protein controls (e.g., anti-TBK1, anti-IRF3, anti-β-actin).[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
5.3 Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay to confirm the direct binding of a ligand (this compound) to its target protein (STING) in a cellular environment.[21]
-
Cell Culture and Treatment: Culture a sufficient number of cells (e.g., HEK293T) and treat them with either this compound (at a saturating concentration, e.g., 10-30 µM) or vehicle (DMSO) for 1-3 hours.[22][23]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 45°C to 69°C in 3°C increments) for 3-5 minutes using a thermocycler, followed by cooling.[22]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[22]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein remaining at each temperature point by Western blot, as described in Protocol 5.2.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble STING will decrease as the temperature increases, generating a "melting curve." In the this compound-treated samples, the binding of the drug will stabilize the STING protein, resulting in a shift of the melting curve to higher temperatures.[21]
5.4 Protocol: Cell Viability Assay
This assay is crucial to ensure that the observed inhibitory effects of this compound are due to specific pathway inhibition and not general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[19]
-
Treatment: Treat the cells with the same concentration range of this compound used in functional assays for 24-48 hours. Include a vehicle control and a positive control for cell death.[13]
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.[19]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[19]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.
Conclusion
This compound is a highly specific and potent covalent inhibitor of the STING signaling pathway. Its mechanism of action is well-defined, involving the irreversible modification of Cys91 within the STING transmembrane domain. This single modification effectively prevents the crucial activation steps of STING palmitoylation and clustering, thereby providing a complete blockade of downstream signaling cascades that lead to the production of type I interferons and inflammatory cytokines. The robust in vitro and in vivo activity, coupled with a clear mechanism, makes this compound a valuable tool for researching the role of STING in health and disease and a promising candidate for therapeutic development in STING-driven pathologies.[1][2]
References
- 1. invivogen.com [invivogen.com]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. ubpbio.com [ubpbio.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scbt.com [scbt.com]
- 19. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of H-151: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-151 is a potent and selective small-molecule inhibitor that has garnered significant interest in the fields of immunology and drug development. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information is presented to aid researchers in understanding and utilizing this compound as a tool to investigate cellular signaling pathways and as a potential therapeutic agent.
Core Target: Stimulator of Interferon Genes (STING)
The primary cellular target of this compound is the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a crucial adaptor protein in the innate immune system, playing a central role in the detection of cytosolic DNA, which is a key signature of viral infections and cellular damage.
Mechanism of Action
This compound acts as a covalent and irreversible inhibitor of STING.[1][4] Its mechanism of action involves the following key steps:
-
Covalent Binding: this compound specifically targets and covalently binds to a cysteine residue within the transmembrane domain of STING.[1][3][4] In human STING, this has been identified as Cysteine 91 (Cys91) .[3][5]
-
Inhibition of Palmitoylation: The covalent modification by this compound prevents the subsequent palmitoylation of STING.[1][5] Palmitoylation, the attachment of fatty acids, is a critical post-translational modification required for the activation and trafficking of STING.
-
Disruption of Downstream Signaling: By inhibiting palmitoylation, this compound effectively blocks the clustering of STING and its translocation from the endoplasmic reticulum to the Golgi apparatus, which are essential steps for the recruitment and activation of downstream signaling components.[1][3] This ultimately leads to the suppression of the STING-mediated signaling cascade, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), and the subsequent production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Stimulus | IC50 / Effective Concentration | Reference |
| RAW264.7 | IFN-β Production (ELISA) | rmCIRP (1 µg/mL) | 57% reduction at 1 µM, 74% reduction at 2 µM | [1] |
| Renal Tubular Epithelial Cells (RTECs) | IFN-β mRNA Expression | eCIRP (1 µg/mL) | Dose-dependent inhibition | [7] |
| Renal Tubular Epithelial Cells (RTECs) | IL-6 and TNF-α Production (ELISA) | eCIRP (1 µg/mL) | Dose-dependent inhibition | [7] |
| THP-1 | Not specified | Not specified | Not specified | [10][11][12][13] |
| HEK293T | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Male C57BL/6 Mice | Intestinal Ischemia-Reperfusion | 10 mg/kg BW (intraperitoneal) | 85% decrease in pIRF3 levels in the intestine; 57% reduction in LDH and 30% in AST; 56% reduction in IL-1β; Improved survival from 41% to 81% | [1][14] |
| Male C57BL/6J Mice | Laser-induced Choroidal Neovascularization | 2 µL of 1.0 mM (intravitreal) | Significant suppression of CNV development | [5][6] |
| Mice | Renal Ischemia-Reperfusion | Not specified | Decreased serum blood urea nitrogen, creatinine, and NGAL; Reduced histological injury | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis of STING Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the STING signaling pathway, such as TBK1 and IRF3, following treatment with this compound.
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations for the specified time, followed by stimulation to activate the STING pathway (e.g., with cGAMP or other agonists).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IFN-β secreted by cells into the culture medium.
1. Sample Collection:
-
Culture cells (e.g., RAW264.7) and pre-treat with various concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL rmCIRP) and incubate for 24 hours.[1]
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
2. ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific IFN-β ELISA kit (e.g., from R&D Systems or FineTest).[15][16][17][18][19]
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-IFN-β antibody.
-
A biotin-conjugated anti-IFN-β antibody is then added, followed by streptavidin-HRP.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the known concentrations of the IFN-β standards.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
This method is used to specifically detect the palmitoylation of STING and assess the inhibitory effect of this compound.
1. Cell Lysis and Thiol Blocking:
-
Lyse cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free cysteine residues.[3][20][21][22]
2. Thioester Cleavage:
-
Treat the lysate with hydroxylamine (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing a free thiol group.[22] A parallel sample without HAM serves as a negative control.
3. Biotinylation:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-BMCC or biotin-HPDP.[3][22]
4. Affinity Purification:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
5. Detection:
-
Elute the captured proteins and analyze by Western blotting using an anti-STING antibody to detect the amount of palmitoylated STING.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
1. Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period.
2. Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
3. Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
4. Detection:
-
Analyze the amount of soluble STING remaining at each temperature by Western blotting or other detection methods like AlphaScreen.[23]
5. Data Analysis:
-
A shift in the melting curve of STING to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
STING Signaling Pathway and Inhibition by this compound
Caption: STING signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the activity of this compound.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of STING. Its defined mechanism of action, involving the inhibition of STING palmitoylation, makes it an invaluable tool for studying the intricacies of the cGAS-STING signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments using this compound, ultimately contributing to the advancement of our understanding of innate immunity and the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 9. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages [frontiersin.org]
- 12. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. fn-test.com [fn-test.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. abcam.com [abcam.com]
- 19. ELISAプロトコル [sigmaaldrich.com]
- 20. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
H-151: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-151 is a potent, selective, and irreversible small-molecule inhibitor of the Stimulator of Interferatoron Genes (STING) protein. By covalently binding to a critical cysteine residue, this compound effectively blocks the palmitoylation and subsequent activation of STING, leading to the attenuation of downstream inflammatory signaling pathways. This technical guide provides an in-depth overview of the molecular mechanism and downstream consequences of this compound-mediated STING inhibition, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling cascades and workflows.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogenic infection and cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoinflammatory diseases. This compound has emerged as a critical research tool and potential therapeutic agent for its ability to specifically curb this pathway.[1][2] This document serves as a comprehensive resource for understanding and investigating the downstream signaling effects of this compound.
Mechanism of Action
This compound exerts its inhibitory effect through a highly specific and covalent interaction with the STING protein.
-
Target: STING (Stimulator of Interferon Genes)
-
Binding Site: Cysteine residue 91 (Cys91) within the transmembrane domain of both human and murine STING.[1][3][4]
-
Molecular Action: this compound covalently modifies Cys91, thereby physically obstructing the subsequent palmitoylation of STING.[1][3][4]
-
Functional Consequence: The inhibition of palmitoylation prevents the clustering of STING oligomers at the Golgi apparatus, a crucial step for the recruitment and activation of downstream signaling partners.[1][5]
This targeted mechanism ensures a potent and durable inhibition of STING-mediated signaling.
Quantitative Downstream Effects of this compound
The inhibitory action of this compound on STING activation translates to a quantifiable reduction in the phosphorylation of key downstream kinases and transcription factors, as well as a decrease in the production of inflammatory cytokines.
In Vitro Data
The efficacy of this compound has been demonstrated in various cell-based assays.
| Cell Line | Stimulant | This compound Conc. | Downstream Target | % Inhibition / Fold Change | Reference |
| RAW264.7 Macrophages | rmCIRP (1 µg/mL) | 0.25 - 2.0 µM | IFN-β | Dose-dependent decrease | [6][7] |
| THP-1 Monocytes | cGAMP | 0.5 µM | p-TBK1 | Significant reduction | [8] |
| THP-1 Monocytes | cGAMP | 0.5 µM | p-IRF3 | Significant reduction | [8] |
| THP-1 Monocytes | cGAMP | 0.5 µM | IP-10 (CXCL10) | Significant reduction | [8] |
| THP-1 Monocytes | cGAMP | 0.5 µM | TNFα mRNA | Significant reduction | [8] |
In Vivo Data
This compound has demonstrated significant efficacy in attenuating STING-mediated inflammation in various mouse models.
| Animal Model | This compound Dose | Downstream Target | Tissue/Fluid | % Inhibition / Fold Change | Reference |
| Intestinal Ischemia/Reperfusion | 10 mg/kg | p-IRF3 | Small Intestine | 85% decrease vs. vehicle | [6] |
| Intestinal Ischemia/Reperfusion | 10 mg/kg | IL-1β | Serum | Significant decrease vs. vehicle | [6] |
| Intestinal Ischemia/Reperfusion | 10 mg/kg | IL-6 | Serum | Significant decrease vs. vehicle | [6] |
| Choroidal Neovascularization | 1.0 mM (intravitreal) | p-TBK1 | RPE-choroid complex | Significant suppression | [4][9][10] |
| Choroidal Neovascularization | 1.0 mM (intravitreal) | p-IRF3 | RPE-choroid complex | Significant suppression | [4][9][10] |
| Choroidal Neovascularization | 1.0 mM (intravitreal) | p-NF-κB | RPE-choroid complex | Significant suppression | [4][9][10] |
| Choroidal Neovascularization | 1.0 mM (intravitreal) | IL-1β | RPE-choroid complex | Significant downregulation | [4][9][10] |
Experimental Protocols
The following are representative protocols for assessing the downstream effects of this compound.
In Vitro Inhibition of IFN-β Production in Macrophages
This protocol is adapted from studies evaluating this compound's effect on cytokine production in macrophages.[6][7]
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in culture medium to final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 µM). Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1 hour.
-
STING Activation: Stimulate the cells by adding recombinant murine cold-inducible RNA-binding protein (rmCIRP) to a final concentration of 1 µg/mL. Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates at 1000 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
ELISA for IFN-β: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Inhibition of IRF3 Phosphorylation
This protocol is based on the methodology used to assess this compound's efficacy in a mouse model of intestinal ischemia-reperfusion.[6]
-
Animal Model: Utilize male C57BL/6 mice. Induce intestinal ischemia by occluding the superior mesenteric artery for 60 minutes.
-
This compound Administration: At the time of reperfusion, administer this compound (10 mg/kg body weight) or vehicle (e.g., 10% Tween-80 in PBS) via intraperitoneal injection.
-
Tissue Collection: After 4 hours of reperfusion, euthanize the mice and harvest the small intestine.
-
Protein Extraction: Homogenize the intestinal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-IRF3 signal to total IRF3.
Conclusion
This compound is a powerful and specific tool for the pharmacological inhibition of the STING signaling pathway. Its well-defined mechanism of action, involving the covalent modification of Cys91 and the subsequent blockade of STING palmitoylation and activation, makes it an invaluable asset for studying the physiological and pathological roles of STING. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of STING-mediated inflammatory and autoimmune diseases.
References
- 1. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. [PDF] Targeting STING with covalent small-molecule inhibitors | Semantic Scholar [semanticscholar.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Targeting STING with covalent small-molecule inhibitors [ideas.repec.org]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
role of H-151 in innate immunity studies
An In-depth Technical Guide to H-151 in Innate Immunity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. This compound is a potent and selective small-molecule inhibitor of STING, offering a valuable tool for researchers studying innate immunity and a potential therapeutic agent for STING-driven pathologies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive experimental protocols for its use in innate immunity studies, and a summary of key quantitative data.
Introduction to this compound
This compound is a synthetic indole-derivative that acts as a potent, irreversible, and selective antagonist of both human and murine STING.[1] It has demonstrated significant efficacy in reducing STING-mediated pro-inflammatory cytokine production in various in vitro and in vivo models.[2][3] Its utility extends across numerous research areas, including autoimmune diseases, infectious diseases, and oncology, where the STING pathway plays a pivotal role.
Mechanism of Action
This compound exerts its inhibitory effect through a specific covalent modification of the STING protein. It selectively binds to cysteine residue 91 (Cys91) located in the transmembrane domain of STING.[1] This covalent binding physically obstructs the palmitoylation of STING, a critical post-translational modification required for its activation.[1] By preventing palmitoylation, this compound inhibits the subsequent clustering of STING at the endoplasmic reticulum and its translocation to the Golgi apparatus, thereby blocking downstream signaling events, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons and other pro-inflammatory cytokines.[1][4]
Below is a diagram illustrating the mechanism of action of this compound in the cGAS-STING signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Activator | Assay | IC50 / Effective Concentration | Reference |
| MEF | cGAMP | IFN-β Reporter | 138 nM | [5] |
| BMDMs | cGAMP | IFN-β Reporter | 109.6 nM | [5] |
| HFF | cGAMP | IFN-β Reporter | 134.4 nM | [5] |
| 293T-hSTING | 2'3'-cGAMP | IFN-β Reporter | 1.04 µM | [6] |
| 293T-mSTING | 2'3'-cGAMP | IFN-β Reporter | 0.82 µM | [6] |
| RAW264.7 | rmCIRP (1 µg/mL) | IFN-β ELISA | 1-2 µM (57-74% inhibition) | [1] |
| THP-1 | cGAMP | IP-10 ELISA | ~0.2 µM | [7] |
Table 2: In Vivo Administration of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effects | Reference |
| C57BL/6 Mice | Intestinal Ischemia-Reperfusion | 10 mg/kg | Intraperitoneal | Reduced serum LDH, AST, IL-1β, and IL-6; improved survival | [1] |
| Trex1-/- Mice | Autoimmune Disease Model | 750 nmol/mouse (daily for 7 days) | Intraperitoneal | Reduced IFN-β reporter activity | [5] |
| C57BL/6J Mice | Sepsis-induced Acute Kidney Injury | Not specified | Intraperitoneal | Reduced blood creatinine and urea nitrogen; decreased inflammatory cytokines | [4] |
| Psoriatic Mice | Imiquimod-induced Psoriasis | Not specified | Topical | Attenuated skin lesions; suppressed IL-17, IL-23, and IL-6 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Inhibition of STING Activation in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on STING activation in RAW264.7 murine macrophages.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
This compound (InvivoGen, cat. no. inh-h151)
-
Recombinant murine Cold-Inducible RNA-Binding Protein (rmCIRP) or other STING agonist (e.g., cGAMP)
-
96-well tissue culture plates
-
ELISA kit for murine IFN-β (PBL Assay Science, cat. no. 42400)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation: The next day, gently aspirate the culture medium and replace it with serum-free Opti-MEM.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in Opti-MEM to final concentrations ranging from 0.25 µM to 2.0 µM. Add the diluted this compound to the respective wells and incubate for 1 hour.[1] Include a vehicle control (DMSO).
-
STING Activation: Prepare a solution of rmCIRP at 1 µg/mL (or another STING agonist at the desired concentration) in Opti-MEM. Add the agonist to the wells (except for the unstimulated control wells) and incubate for 24 hours.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
IFN-β ELISA: Measure the concentration of IFN-β in the culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Workflow Diagram:
Western Blot Analysis of STING Pathway Activation
This protocol details the procedure for analyzing the phosphorylation of key STING pathway proteins, such as TBK1 and IRF3, following this compound treatment.
Materials:
-
Treated cell lysates or tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-TBK1, anti-STING) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound in a mouse model of inflammation.
Materials:
-
This compound
-
Tween-80
-
Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 mice
Procedure:
-
This compound Formulation: Prepare a 10% Tween-80 solution in PBS. Dissolve this compound in this vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, dissolve 0.25 mg of this compound in a suitable volume, typically 200-250 µL).[1]
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., sham, vehicle control, this compound treatment).
-
Induction of Disease Model: Induce the disease model of interest (e.g., intestinal ischemia-reperfusion, sepsis).[1][4]
-
This compound Administration: At the appropriate time point (e.g., at the time of reperfusion), administer the prepared this compound solution or vehicle via intraperitoneal injection.[1]
-
Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the endpoint, collect blood and/or tissues for analysis of inflammatory markers and tissue damage.
Logical Relationship Diagram:
Conclusion
This compound is a powerful and specific tool for investigating the role of the STING pathway in innate immunity. Its well-defined mechanism of action and proven efficacy in a range of preclinical models make it an invaluable asset for researchers in academia and industry. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at understanding and targeting STING-mediated inflammation. As research in this field continues to evolve, this compound will undoubtedly play a crucial role in elucidating the complexities of innate immunity and in the development of novel therapeutics for a host of inflammatory disorders.
References
- 1. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. This compound attenuates lipopolysaccharide-induced acute kidney injury by inhibiting the STING–TBK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STING antagonist | TargetMol [targetmol.com]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
H-151: A Technical Guide to the Inhibition of TBK1 Phosphorylation via STING Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of H-151, a potent and selective covalent antagonist of the STimulator of INterferon Genes (STING) protein. While not a direct inhibitor of TANK-binding kinase 1 (TBK1), this compound effectively suppresses TBK1 phosphorylation by targeting the upstream activator, STING. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating innate immunity, inflammatory diseases, and the therapeutic potential of STING pathway modulation.
Introduction
TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a central node in signaling pathways initiated by pattern recognition receptors (PRRs) to orchestrate antiviral and inflammatory responses. A key upstream activator of TBK1 is the STING protein. Upon activation, STING recruits TBK1, leading to TBK1's autophosphorylation and subsequent phosphorylation of downstream targets, most notably Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB signaling pathway. This cascade results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3]
This compound has emerged as a valuable research tool and potential therapeutic agent for its ability to potently and selectively inhibit the STING pathway.[4][5] By targeting STING, this compound effectively blocks the downstream activation of TBK1, thereby inhibiting TBK1 phosphorylation and the subsequent inflammatory cascade. This guide explores the specifics of this indirect inhibition.
Mechanism of Action of this compound
This compound is a small molecule that acts as an irreversible, covalent antagonist of STING.[4][5] Its mechanism of action involves the following key steps:
-
Covalent Binding to STING: this compound selectively binds to the cysteine 91 (Cys91) residue within the transmembrane domain of STING.[6]
-
Inhibition of STING Palmitoylation: This covalent modification of Cys91 prevents the palmitoylation of STING, a critical post-translational modification required for its activation.[4][6]
-
Blockade of STING Clustering and Trafficking: By inhibiting palmitoylation, this compound prevents the clustering of STING oligomers and their translocation from the endoplasmic reticulum to the Golgi apparatus.[7]
-
Prevention of TBK1 Recruitment and Activation: The inhibition of STING clustering and trafficking prevents the recruitment of TBK1 to the STING signaling complex. Consequently, the trans-autophosphorylation and activation of TBK1 are blocked.[3][7]
This upstream inhibition of STING effectively abrogates the phosphorylation of TBK1 and all subsequent downstream signaling events.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory and cytotoxic effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | Target Pathway | IC50 | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | IFN-β Expression | STING-dependent signaling | 138 nM | [4] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IFN-β Expression | STING-dependent signaling | 109.6 nM | [4] |
| Human Foreskin Fibroblasts (HFFs) | IFN-β Expression | STING-dependent signaling | 134.4 nM | [4] |
Table 2: In Vitro Dose-Dependent Inhibition of IFN-β by this compound
| Cell Line | Stimulant | This compound Concentration | % Inhibition of IFN-β | Reference |
| RAW264.7 | rmCIRP (1 µg/mL) | 1 µM | 57% | [8] |
| RAW264.7 | rmCIRP (1 µg/mL) | 2 µM | 74% | [8] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Cell Viability | 502.8 µM | [9] |
Signaling Pathways and Experimental Workflows
STING-TBK1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical STING-TBK1 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits STING palmitoylation, preventing TBK1 activation.
Experimental Workflow: Western Blot for p-TBK1
This diagram outlines a typical workflow for assessing the effect of this compound on TBK1 phosphorylation using Western blotting.
Caption: Workflow for analyzing p-TBK1 levels by Western blot.
Experimental Protocols
The following are detailed, generalized protocols for key experiments cited in the literature on this compound.
Western Blot Analysis of TBK1 Phosphorylation
This protocol is based on methodologies described in studies investigating this compound's effect on the STING-TBK1 pathway.[3][10]
Objective: To determine the effect of this compound on the phosphorylation of TBK1 at Ser172 in response to a STING agonist.
Materials:
-
Cell line (e.g., THP-1, RAW264.7, HEK293T)
-
This compound (solubilized in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-TBK1 (Ser172), rabbit anti-TBK1, mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
STING Agonist Stimulation: Add the STING agonist to the wells. The concentration and incubation time will depend on the agonist and cell type (e.g., 2'3'-cGAMP at 1-5 µg/mL for 1-3 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-TBK1, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total TBK1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-TBK1 signal to the total TBK1 signal and/or the loading control.
In Vitro Kinase Assay (Generalized)
While this compound is not a direct TBK1 inhibitor, a similar assay could be used to test other compounds. This protocol is a generalized procedure based on standard in vitro kinase assay methodologies.[11][12][13]
Objective: To determine if a compound directly inhibits the kinase activity of recombinant TBK1.
Materials:
-
Recombinant active TBK1
-
Kinase substrate (e.g., recombinant IRF3)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radioactive detection) or anti-phospho-substrate antibody (for non-radioactive detection)
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blot equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant TBK1, and the kinase substrate.
-
Inhibitor Addition: Add the test compound at various concentrations or vehicle (DMSO). Pre-incubate for 10-15 minutes at 30°C.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Analysis:
-
Radioactive Method: Resolve the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the substrate.
-
Non-Radioactive Method: Resolve the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the phosphorylated substrate.
-
-
Data Analysis: Determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Cell Viability Assay
This protocol is a generalized procedure for assessing the cytotoxicity of this compound.[14][15][16][17][18]
Objective: To determine the concentration of this compound that is toxic to a given cell line.
Materials:
-
Cell line (e.g., THP-1, RAW264.7)
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Treatment: The following day, add this compound at a range of concentrations (e.g., from 0.1 µM to 1 mM) to the wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified by the reagent manufacturer (e.g., 1-4 hours for MTS/MTT, 10 minutes for CellTiter-Glo).
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to calculate the IC50 for cytotoxicity.
Conclusion
This compound is a powerful tool for studying the STING-TBK1 signaling axis. Its specific mechanism of action—covalent modification of STING Cys91 leading to the inhibition of STING palmitoylation—provides a precise method for blocking this pathway upstream of TBK1 activation. This effectively inhibits TBK1 phosphorylation and the subsequent production of type I interferons and pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the STING-TBK1 pathway in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-induced acute kidney injury by inhibiting the STING–TBK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING inhibitor this compound | STING inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. protocols.io [protocols.io]
- 13. protocols.io [protocols.io]
- 14. nanopartikel.info [nanopartikel.info]
- 15. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating the STING Pathway with H-151: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of utilizing H-151, a potent and selective inhibitor, for investigating the Stimulator of Interferon Genes (STING) pathway. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in research settings.
Introduction to the STING Pathway and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an immune response.[1] Dysregulation of the STING pathway has been implicated in a variety of autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[1][2]
This compound is a small-molecule inhibitor that potently, selectively, and irreversibly antagonizes STING activity.[3][4] It functions by covalently binding to a specific cysteine residue (Cys91) in the transmembrane domain of both human and murine STING.[3][5] This modification blocks the essential processes of STING palmitoylation and clustering, which are necessary for the activation of downstream signaling molecules like TBK1 and the subsequent production of type I interferons.[3][5][6] this compound has demonstrated efficacy in reducing STING-mediated inflammation in both in vitro and in vivo models.[3][6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.
| Cell Line/System | Species | STING Variant | Assay Readout | IC50 Value | Reference |
| 293T-hSTING | Human | Wild-Type | IFN-β Expression | 1.04 µM | [2] |
| 293T-mSTING | Murine | Wild-Type | IFN-β Expression | 0.82 µM | [2] |
| MEFs | Murine | Wild-Type | Ifnb Expression | 138 nM | [7] |
| BMDMs | Murine | Wild-Type | Ifnb Expression | 109.6 nM | [7] |
| HFFs | Human | Wild-Type | Ifnb Expression | 134.4 nM | [7] |
| MEFs | Murine | Wild-Type | IFN-β & CXCL10 Secretion | ~100 nM | [7] |
| THP-1 | Human | Wild-Type | IRF/NF-κB Activation | - | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration, cell type, and assay readout.
Signaling Pathways and Experimental Workflows
The STING Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical STING signaling pathway and the point of intervention for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. STING inhibitor this compound | STING inhibitor | Probechem Biochemicals [probechem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of H-151 on IRF3 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a defensive response. A key downstream effector of this pathway is the Interferon Regulatory Factor 3 (IRF3), a transcription factor that, upon activation, drives the expression of type I interferons (IFNs) and other inflammatory genes. The small molecule H-151 has emerged as a potent and selective inhibitor of STING, offering a valuable tool for dissecting the STING-IRF3 signaling axis and as a potential therapeutic for STING-driven inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates IRF3 activation. It includes a summary of quantitative data, detailed experimental protocols for assessing pathway activity, and visualizations of the core signaling cascade and experimental workflows.
Introduction to the cGAS-STING-IRF3 Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is essential for host defense against pathogens and cellular damage.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular stress, is recognized by cGAS.[2] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[2][3]
Upon activation, STING translocates from the ER to perinuclear compartments, a process that involves its palmitoylation and clustering.[1] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][4] Activated TBK1, in turn, phosphorylates IRF3.[2][4] This phosphorylation event is a critical step, inducing the dimerization of IRF3 monomers and their subsequent translocation into the nucleus.[5][6] Once in the nucleus, the IRF3 dimer functions as a transcription factor, binding to specific DNA elements to initiate the transcription of type I IFNs (e.g., IFN-α, IFN-β) and other pro-inflammatory genes.[1]
This compound: Mechanism of STING Inhibition
This compound is a small molecule inhibitor that potently, selectively, and irreversibly targets both human and murine STING.[1][3] Its mechanism of action is highly specific. This compound covalently modifies the cysteine residue at position 91 (Cys91) within a transmembrane domain of the STING protein.[2][3][7]
This covalent binding physically obstructs two crucial events required for STING activation:
-
Palmitoylation: The attachment of fatty acids to STING, which is necessary for its proper trafficking.[1][7]
-
Clustering/Oligomerization: The gathering of multiple STING proteins, which is required to form a signaling scaffold for TBK1 recruitment.[1][7][8]
By preventing these activation steps, this compound effectively shuts down all downstream signaling from STING. This blockade of the upstream activator of TBK1 is the primary mechanism by which this compound inhibits the subsequent phosphorylation and activation of IRF3.[2][9]
Quantitative Data Summary
The inhibitory effect of this compound on the STING pathway and subsequent IRF3 activation has been quantified across various in vitro and in vivo models. The data consistently demonstrates a potent, dose-dependent reduction in pathway signaling.
| Parameter | Cell/Model System | Agonist | This compound Concentration | Observed Effect | Reference |
| IC50 (IRF3 Reporter) | 293T-hSTING cells | cGAMP | 1.04 µM | 50% inhibition of IRF3-driven luciferase activity. | [10] |
| IC50 (IRF3 Reporter) | 293T-mSTING cells | cGAMP | 0.82 µM | 50% inhibition of IRF3-driven luciferase activity. | [10] |
| IFN-β Secretion | Renal Tubular Epithelial Cells | eCIRP (1 µg/mL) | Dose-dependent | Diminished IFN-β levels in supernatant. | [4][11] |
| IFN-β Secretion | RAW264.7 Macrophages | rmCIRP | Dose-dependent | Reduced IFN-β levels in culture supernatant. | [1][12] |
| TBK1/IRF3 Phosphorylation | LLC Cells | 223Ra | 750 nmol (in vivo) | Suppressed radiation-induced phosphorylation of TBK1 and IRF3. | [9] |
Table 1: In Vitro and Cellular Inhibition of STING Pathway by this compound.
| Parameter | Model System | this compound Treatment | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | pIRF3 Levels | Murine Intestinal Ischemia-Reperfusion | 10 mg/kg (IP) | Decreased pIRF3 expression by 85% compared to vehicle-treated I/R mice. |[1] | | TBK1 & IRF3 Phosphorylation | Murine Choroidal Neovascularization | 1.0 mM (Intravitreal) | Significantly suppressed laser-induced phosphorylation of TBK1 and IRF3. |[2] |
Table 2: In Vivo Efficacy of this compound on IRF3 Pathway Activation.
Key Experimental Protocols
Assessing the impact of this compound on IRF3 activation requires specific molecular and cellular biology techniques. The following sections detail the methodologies for key experiments.
Western Blotting for Phospho-IRF3 (pIRF3)
This protocol is used to quantify the levels of phosphorylated IRF3 relative to total IRF3, providing a direct measure of pathway activation.
Methodology:
-
Cell Lysis: Treat cells with a STING agonist (e.g., cGAMP, dsDNA) with or without this compound pre-treatment. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-pIRF3 Ser396).[13][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total IRF3 and a loading control like GAPDH or β-actin.[14]
IRF3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of IRF3 by linking it to the expression of a reporter gene, luciferase.[15][16]
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate 24 hours before transfection.
-
Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent:
-
An IRF3-responsive reporter plasmid containing the firefly luciferase gene downstream of an Interferon-Stimulated Response Element (ISRE) promoter (e.g., pISRE-Luc).[17]
-
A control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.[18]
-
(Optional) Plasmids expressing components of the STING pathway (e.g., STING, cGAS) if the cell line does not endogenously express them at sufficient levels.
-
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 6-16 hours to activate the pathway.[19]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in this compound-treated wells to the stimulated control to determine the extent of inhibition.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of IFN-β protein secreted by cells into the culture medium, serving as a key downstream readout of IRF3 activation.[20]
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with this compound before stimulating with a STING agonist. Incubate for 24 hours to allow for cytokine secretion.
-
Sample Collection: Carefully collect the cell culture supernatant. Centrifuge to remove any cells or debris.
-
ELISA Procedure (Sandwich ELISA):
-
Add standards and supernatant samples to the wells of a 96-well plate pre-coated with an IFN-β capture antibody. Incubate for 1-2 hours.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for IFN-β. Incubate for 1 hour.
-
Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate again and add a TMB substrate solution. A color change will develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of IFN-β in the experimental samples.
Conclusion
This compound is a powerful and specific chemical probe for studying the cGAS-STING signaling pathway. By covalently binding to STING at Cys91, it effectively prevents the critical activation steps of palmitoylation and clustering.[1][3][7] This upstream inhibition directly blocks the recruitment and activation of the kinase TBK1, thereby preventing the phosphorylation and subsequent activation of the transcription factor IRF3.[2] The consequence is a profound suppression of type I interferon production and other downstream inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the STING-IRF3 axis and evaluate the efficacy of targeted inhibitors like this compound in various disease models. The continued study of this pathway holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.[21]
References
- 1. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRF-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ERRα negatively regulates type I interferon induction by inhibiting TBK1-IRF3 interaction | PLOS Pathogens [journals.plos.org]
- 7. ubpbio.com [ubpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-IRF3 (Ser396) Polyclonal Antibody (720012) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 16. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HSPD1 Interacts with IRF3 to Facilitate Interferon-Beta Induction | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The STING antagonist this compound ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of H-151 STING Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular mechanisms underpinning the inhibition of the Stimulator of Interferon Genes (STING) protein by the covalent antagonist, H-151. We will delve into the quantitative data defining this interaction, the detailed experimental protocols used to elucidate its mechanism, and the specific structural changes that lead to the suppression of downstream inflammatory signaling.
Introduction: The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection, as well as cellular damage.[1][2][3] Upon encountering dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated, catalyzing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[1][5] This binding event triggers a significant conformational change and the translocation of STING dimers from the ER to the Golgi apparatus.[1][5] In the Golgi, STING recruits and activates TANK Binding Kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[1][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an immune response.[3][5][6]
Given its central role in inflammation, aberrant STING activation is implicated in various autoinflammatory diseases.[7] This has made STING a prime target for therapeutic inhibition. This compound has emerged as a potent, selective, and irreversible small-molecule inhibitor of STING, showing efficacy in both cellular and in vivo models of autoinflammatory disease.[8][9]
The Structural Basis of this compound Inhibition
The inhibitory action of this compound is not based on competing with cGAMP for the ligand-binding pocket, but rather on preventing a critical post-translational modification required for STING activation.[5] this compound is a covalent antagonist that irreversibly binds to a specific cysteine residue, Cys91, located in the transmembrane domain of both human and murine STING.[9][10][11][12]
This covalent modification physically blocks the palmitoylation of STING at Cys91 (and the adjacent Cys88), a crucial step that occurs in the Golgi.[5][7][9][10] STING palmitoylation is essential for the clustering and formation of higher-order STING oligomers, which serve as a scaffold for the recruitment and activation of downstream signaling partners like TBK1.[9][10][13] By preventing palmitoylation, this compound effectively traps STING in an inactive state, thereby inhibiting TBK1 phosphorylation and halting the entire downstream cascade.[7][8]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound | STING antagonist | TargetMol [targetmol.com]
- 13. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-151
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-151 is a potent, selective, and irreversible small-molecule inhibitor of the Stimulator of Interferon Genes (STING) protein.[1] It functions by covalently binding to the cysteine residue at position 91 (Cys91) of both human and murine STING, which is a critical step for its activation.[2][3] This modification inhibits STING palmitoylation and clustering, thereby blocking downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the STING signaling pathway.
Mechanism of Action
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation triggers the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, such as IFN-β.[2] this compound exerts its inhibitory effect by preventing the initial activation and clustering of STING.[2]
This compound Properties and In Vitro Activity
This compound has been demonstrated to be a highly potent inhibitor of STING across various cell types.
Table 1: this compound Compound Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₇N₃O | [1] |
| Molecular Weight | 279.34 g/mol | [1] |
| Purity | ≥ 95% | [1] |
| Solubility | 20 mg/mL (71.60 mM) in DMSO | [1] |
| Cell Culture Conc. | 15 nM to 15 µM |[1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Description | IC₅₀ | Reference |
|---|---|---|---|
| MEF | Mouse Embryonic Fibroblasts | 138 nM | [3] |
| BMDM | Bone Marrow-Derived Macrophages | 109.6 nM | [3] |
| HFF | Human Foreskin Fibroblasts | 134.4 nM |[3] |
Experimental Protocols
Protocol 1: Cellular Assay for STING Inhibition via IFN-β Quantification
This protocol details the measurement of this compound's ability to inhibit STING-mediated production of IFN-β in macrophage cell lines.
A. Materials
-
RAW264.7 (murine macrophage) or THP-1 (human monocytic) cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[1]
-
STING agonist: recombinant murine CIRP (rmCIRP) or 2'3'-cGAMP
-
Phosphate-Buffered Saline (PBS)
-
IFN-β ELISA Kit (species-specific)
-
96-well cell culture plates
B. Method
-
Cell Seeding: Seed RAW264.7 or THP-1 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO₂.
-
This compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A suggested concentration range is 0.25 µM to 2.0 µM.[2][3] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: After cells have adhered, carefully remove the culture medium. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only). Incubate for 1-2 hours at 37°C.[2][3]
-
Stimulation: Add the STING agonist (e.g., 1 µg/mL rmCIRP) to all wells except for the unstimulated control.[2][3]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[2]
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of IFN-β in the supernatant according to the manufacturer's protocol for the selected ELISA kit.
-
Data Analysis: A dose-dependent decrease in IFN-β levels in this compound-treated wells compared to the vehicle control indicates successful inhibition of the STING pathway.[2]
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of downstream targets in the STING pathway, such as TBK1 and IRF3.
A. Materials
-
Treated cells from a scaled-up version of Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Method
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well or dish, and scrape the cells. Incubate on ice for 20 minutes.
-
Lysate Collection: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[2] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: A reduction in the ratio of phosphorylated protein (p-TBK1 or p-IRF3) to total protein in this compound-treated samples compared to the vehicle control confirms pathway inhibition.[4]
References
H-151 In Vivo Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of H-151, a selective and irreversible small-molecule inhibitor of the STING (Stimulator of Interferon Genes) protein, in mouse models. This compound has shown therapeutic potential in various inflammatory disease models by blocking the STING signaling pathway.[1][2]
Mechanism of Action
This compound covalently binds to the transmembrane cysteine residue Cys91 of both human and murine STING.[1][3] This binding event inhibits STING palmitoylation, a critical step for its activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][4] By blocking this pathway, this compound effectively reduces inflammation and tissue damage in various pathological conditions.[5]
Caption: STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse models as reported in the literature.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Disease Model | Mouse Strain | Dosage | Vehicle | Key Findings | Reference |
| Intestinal Ischemia-Reperfusion | C57BL/6 | 10 mg/kg BW | 10% Tween-80 in PBS | Reduced organ injury, inflammation, and mortality.[6] | [6] |
| Myocardial Infarction | C57BL/6J | 750 nmol/mouse | Not specified | Preserved myocardial function and reduced cardiac fibrosis. | [7] |
| Esophageal Achalasia (EsA) model | Not specified | 750 nmol/mouse (every 12h for 72h) | Not specified | Restored inflammatory cell infiltration and ECM deposition.[8] | [8] |
| Radiation-induced injury | C57BL/6J | 750 nmol/mouse | PBS with 5% Tween-80 | Suppressed phosphorylation of TBK1 and IRF3 in the colon.[8] | [8] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A mice | 210 µ g/mouse | Not specified | Alleviated neuron loss and neurologic disability.[9] | [2][9] |
| Renal Ischemia-Reperfusion | Not specified | Not specified | Not specified | Improved survival and attenuated kidney injury.[4][5] | [4][5] |
| Alzheimer's Disease | 5xFAD mice | Not specified | Not specified | Ameliorated Aβ pathology and neuroinflammation.[10] | [10] |
Table 2: Intravitreal Administration of this compound
| Disease Model | Mouse Strain | Dosage | Volume | Key Findings | Reference |
| Choroidal Neovascularization (CNV) | C57BL/6J | 1.0 mM (558.68 ng) | 2 µL | Suppressed CNV development and vascular leakage.[9][11] | [9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on methodologies reported for studies on intestinal ischemia-reperfusion.[6]
Materials:
-
This compound (powder form)
-
Tween-80
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight (BW) of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a 10% Tween-80 solution in sterile PBS. For example, to make 1 mL of vehicle, add 100 µL of Tween-80 to 900 µL of sterile PBS.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% Tween-80 in PBS vehicle to achieve the final desired concentration. The total injection volume is typically around 200-225 µL per mouse.[8]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Final Preparation: Ensure the solution is at room temperature and homogenous before administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.
-
Prepare the Injection Site: Position the mouse to expose its abdomen. The lower right or left quadrant is the preferred injection site to avoid hitting the bladder or cecum. Wipe the injection site with 70% ethanol.
-
Draw the Solution: Draw the calculated volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles.
-
Injection:
-
Slightly tilt the mouse downwards to a 15-30 degree angle to help displace the abdominal organs.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the entire volume of the this compound solution.
-
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Caption: A generalized experimental workflow for this compound studies in mice.
Protocol 3: Intravitreal Injection in Mice
This protocol is based on methodologies for studying choroidal neovascularization.[9][11]
Materials:
-
This compound solution (e.g., 1.0 mM in a suitable vehicle)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
33-gauge Hamilton syringe or similar microsyringe
-
Dissecting microscope
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols. Apply a topical anesthetic to the eye receiving the injection.
-
Positioning: Place the anesthetized mouse under a dissecting microscope to visualize the eye clearly.
-
Injection:
-
Using the microsyringe, carefully puncture the sclera about 1 mm posterior to the limbus, avoiding the lens.
-
Slowly inject the desired volume (e.g., 2 µL) of the this compound solution into the vitreous cavity.
-
Hold the needle in place for a few seconds to prevent reflux, then slowly withdraw.
-
-
Post-injection Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
Safety and Toxicology
While this compound has demonstrated therapeutic efficacy in multiple preclinical models, comprehensive pharmacokinetic and toxicity data are not widely published. Researchers should conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dose for their specific mouse model and experimental conditions. Monitor animals closely for any signs of distress, weight loss, or other adverse effects following administration.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective STING inhibitor this compound preserves myocardial function and ameliorates cardiac fibrosis in murine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for H-151, a Potent STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H-151, a selective and irreversible inhibitor of the STING (Stimulator of Interferon Genes) protein, in cell culture experiments. This document outlines the mechanism of action, effective concentrations, and detailed protocols for key applications.
Mechanism of Action
This compound is a small molecule inhibitor that targets both human and murine STING.[1][2] Its inhibitory action is achieved through the covalent binding to the cysteine residue at position 91 (Cys91) within the transmembrane domain of the STING protein.[1][3] This binding event prevents the palmitoylation and subsequent clustering of STING, which are critical steps for the activation of its downstream signaling cascade.[1][2] By blocking STING activation, this compound effectively curtails the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines that are typically induced by cytosolic DNA sensing via the cGAS-STING pathway.[1][2][4]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound inhibits the cGAS-STING signaling pathway.
Effective Concentrations and IC50 Values
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. Below is a summary of reported effective concentrations and half-maximal inhibitory concentration (IC50) values.
| Cell Type | Application | Effective Concentration Range | Reference |
| RAW264.7 (mouse macrophage) | Inhibition of eCIRP-induced IFN-β production | 0.25 - 2.0 µM | [2][5] |
| THP-1 (human monocyte) | Inhibition of cGAMP-induced IP-10 production | ~1 µM (significant inhibition) | [3] |
| THP-1 (human monocyte) | Inhibition of TBK1 phosphorylation | 0.5 µM | [5] |
| LLC (Lewis Lung Carcinoma) | Reduction of 223Ra-induced cytotoxicity | 1 - 10 µM | [6] |
| Renal Tubular Epithelial Cells (RTECs) | Inhibition of eCIRP-induced STING activation | Various doses tested, significant effects observed with this compound treatment | [7] |
| General Cell Culture | General use for in vitro cellular assays | 4 ng/mL (15 nM) - 4 µg/mL (15 µM) | [1] |
| Cell Line | IC50 Value | Reference |
| MEF (Mouse Embryonic Fibroblast) | 138 nM | [5] |
| BMDMs (Bone Marrow-Derived Macrophages) | 109.6 nM | [5] |
| HFF (Human Foreskin Fibroblast) | 134.4 nM | [5] |
Experimental Protocols
Here are detailed protocols for common applications of this compound in cell culture.
General Experimental Workflow
The following diagram outlines a typical workflow for experiments involving this compound.
Caption: A general experimental workflow using this compound.
Protocol 1: Inhibition of STING-Mediated Cytokine Production
This protocol is designed to assess the inhibitory effect of this compound on the production of STING-dependent cytokines, such as IFN-β.
Materials:
-
Cell line of interest (e.g., RAW264.7, THP-1)
-
Complete cell culture medium
-
STING agonist (e.g., cGAMP, dsDNA, or other stimuli like eCIRP)[2]
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., mouse or human IFN-β)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.[2][5]
-
STING Activation: Add the STING agonist to the wells at a predetermined optimal concentration.
-
Further Incubation: Incubate the plate for an appropriate duration to allow for cytokine production (e.g., 24 hours for IFN-β).[2]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the use of Western blotting to examine the phosphorylation status of key downstream targets of STING, such as TBK1 and IRF3, following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
STING agonist
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)[10]
-
HRP-conjugated secondary antibodies[11]
-
Chemiluminescent substrate[11]
-
Imaging system
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 for cell seeding, this compound pre-treatment, and STING activation. The incubation time after stimulation for phosphorylation events is typically shorter (e.g., 1-4 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[11]
-
Add ice-cold RIPA buffer to the plate and scrape the cells.[8]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with agitation.[8]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[8][11]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][9]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.[11]
-
Capture the signal using an imaging system.
-
Protocol 3: Cell Viability Assay
This protocol can be used to assess the cytotoxicity of this compound or to determine its effect on cell viability in the context of STING activation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[14]
-
Viability Measurement (Example using MTT):
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[13]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
References
- 1. invivogen.com [invivogen.com]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound | STING antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for H-151 Treatment in RAW 264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-151 is a potent, irreversible, and selective small-molecule inhibitor of the STimulator of INterferon Genes (STING) protein.[1] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[2] Upon activation, STING triggers downstream signaling cascades, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] In RAW 264.7 murine macrophage cells, this pathway is robustly expressed and its activation leads to a strong inflammatory response. This compound provides a valuable tool for studying the functional roles of STING signaling in these cells and for evaluating potential therapeutic strategies targeting STING in inflammatory diseases.[4][5]
Mechanism of Action of this compound
This compound functions by covalently binding to a specific transmembrane cysteine residue (Cys91) on the STING protein.[1][2] This binding event prevents the palmitoylation of STING, a critical post-translational modification required for its clustering and subsequent activation of downstream signaling.[1][2] By inhibiting STING palmitoylation, this compound effectively blocks the activation of TANK-binding kinase 1 (TBK1), which in turn prevents the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway.[2][6] The ultimate result is the suppression of type I IFN (e.g., IFN-β) and pro-inflammatory cytokine production.[2][4]
Data Presentation: this compound Effects in RAW 264.7 Cells
The following tables summarize quantitative data from studies using this compound in macrophage cell lines.
Table 1: Dose-Dependent Inhibition of IFN-β by this compound in RAW 264.7 Cells
| This compound Concentration (µM) | Stimulant | Duration | % Reduction of IFN-β | Reference |
| 1.0 | rmCIRP (1 µg/mL) | 24 hours | 57% | [4] |
| 2.0 | rmCIRP (1 µg/mL) | 24 hours | 74% | [4] |
Table 2: IC₅₀ Values of this compound
| Cell Line | STING Variant | IC₅₀ (µM) | Reference |
| 293T | Murine STING (mSTING) | 0.82 | [7] |
| 293T | Human STING (hSTING) | 1.04 | [7] |
Experimental Protocols
Herein are detailed protocols for the culture of RAW 264.7 cells and subsequent treatment with this compound for downstream analysis.
Protocol 1: Culture and Maintenance of RAW 264.7 Cells
This protocol describes standard procedures for maintaining the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)[8]
-
Fetal Bovine Serum (FBS), heat-inactivated[8]
-
Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)[8]
-
TrypLE Express or cell scraper[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)[8]
Procedure:
-
Culture Medium: Prepare complete DMEM by supplementing with 10% (v/v) heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete DMEM. Transfer to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Subculturing: When cells reach 80% confluency, detach them. As RAW 264.7 cells are adherent, they can be detached by gentle scraping or using a dissociation reagent like TrypLE.[8]
-
Passaging: Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed complete DMEM. Change the medium every 2-3 days.
Protocol 2: this compound Treatment and Cellular Stimulation
This protocol outlines the steps for treating RAW 264.7 cells with this compound prior to stimulation to assess its inhibitory effects.
Materials:
-
Cultured RAW 264.7 cells
-
This compound inhibitor (stock solution in DMSO)[1]
-
STING agonist (e.g., recombinant murine CIRP, 2'3'-cGAMP, LPS)
-
Cell culture plates (e.g., 96-well for ELISA, 6-well for Western Blot)[8][9]
-
Complete DMEM
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into the appropriate culture plate at a desired density (e.g., 0.1 million cells/well for a 96-well plate; 1 x 10⁶ cells/well for a 6-well plate).[8][9] Allow cells to adhere by incubating for 12-24 hours.
-
This compound Preparation: Prepare working dilutions of this compound in complete DMEM from a DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM).[4] Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C.[4]
-
Stimulation: Add the STING agonist directly to the wells to achieve the final desired concentration (e.g., 1 µg/mL rmCIRP).[4] Include an unstimulated control group.
-
Final Incubation: Incubate the plates for the desired experimental duration (e.g., 24 hours for cytokine measurement).[4][9]
-
Harvesting: After incubation, collect the culture supernatant for cytokine analysis (Protocol 3) and/or lyse the cells to collect protein for Western blotting (Protocol 4).
Protocol 3: Cytokine Quantification by ELISA
This protocol describes a sandwich ELISA for measuring cytokines like IFN-β, TNF-α, or IL-6 in the culture supernatant.[9][10]
Materials:
-
ELISA plate (96-well)
-
Capture and Detection antibody pair for the cytokine of interest
-
Recombinant cytokine standard
-
Assay Diluent (e.g., 10% FBS in PBS)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution[10]
-
Stop Solution (e.g., 2N H₂SO₄)[10]
-
Plate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[10]
-
Washing & Blocking: Wash the plate three times with Wash Buffer. Block the plate with Assay Diluent for at least 1 hour at room temperature.[10]
-
Sample Incubation: Wash the plate. Add 100 µL of cytokine standards and experimental supernatants to the wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate five times. Add the biotinylated detection antibody diluted in Assay Diluent. Incubate for 1 hour at room temperature.[10]
-
Enzyme Conjugate: Wash the plate five times. Add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.[10]
-
Development: Wash the plate seven times. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (5-20 minutes).[10]
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.[10]
-
Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Protein Analysis by Western Blotting
This protocol is for preparing cell lysates and analyzing protein expression or phosphorylation (e.g., p-IRF3, p-NF-κB p65) via Western blotting.
Materials:
-
Treated RAW 264.7 cells in 6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, place the culture plate on ice and wash cells once with ice-cold PBS.[11] Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Lysate Clarification: Incubate on ice for 30 minutes with agitation. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
References
- 1. invivogen.com [invivogen.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective STING inhibitor this compound preserves myocardial function and ameliorates cardiac fibrosis in murine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. protocols.io [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ptglab.com [ptglab.com]
Application Notes and Protocols: H-151 in a Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the STING (Stimulator of Interferon Genes) antagonist, H-151, in a preclinical imiquimod-induced psoriasis mouse model. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for the investigation of novel therapeutic strategies for psoriasis.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The cGAS-STING signaling pathway, a key component of the innate immune system that detects cytosolic DNA, has been implicated in the pathogenesis of psoriasis.[3][4] Upregulation of STING and its downstream targets has been observed in psoriatic lesions.[1][5] this compound is a potent and selective antagonist of STING, which has been shown to ameliorate psoriasis-like symptoms in mouse models by inhibiting the STING/NF-κB signaling pathway.[1][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17, IL-23, and IL-6, and decreases the infiltration of pathogenic immune cells.[1][3][5]
Mechanism of Action: this compound in Psoriasis
This compound exerts its therapeutic effect by directly inhibiting the STING protein. In the context of psoriasis, cytosolic DNA activates the cGAS-STING pathway, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines. This compound blocks this cascade, thereby reducing the inflammatory response.
Caption: this compound inhibits the STING-mediated signaling pathway.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to mimic human plaque-type psoriasis.[7][8] Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and thickening, which are hallmarks of psoriasis.[7][9][10]
Materials:
-
Imiquimod 5% cream (e.g., Aldara™)[9]
-
Control cream (e.g., Vaseline Lanette cream)[9]
-
This compound cream (e.g., 250 and 500 mg/kg)[11]
-
Electric shaver or clippers[9]
-
Calipers for measuring ear and skin thickness[7]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On day -1, shave the dorsal back of the mice over an area of approximately 2x3 cm.[9]
-
Group Allocation: Randomly divide the mice into the following groups (n=8 per group):
-
Control Group: Topical application of control cream.
-
Imiquimod (IMQ) Group: Topical application of imiquimod cream.
-
IMQ + this compound (Low Dose) Group: Topical application of imiquimod cream and low-dose this compound cream.
-
IMQ + this compound (High Dose) Group: Topical application of imiquimod cream and high-dose this compound cream.
-
-
Induction of Psoriasis: From day 0 to day 4, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice in the IMQ and treatment groups.[11] Apply a similar amount of control cream to the control group.
-
This compound Treatment: For the treatment groups, apply the specified dose of this compound cream topically to the same areas as the imiquimod application, typically a few hours after the imiquimod application, for five consecutive days.[11]
-
Monitoring and Assessment:
-
Daily: Monitor the body weight of the mice.[11]
-
Daily: Score the severity of the skin inflammation on the back using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale of 0-4.[7][11]
-
Daily: Measure the thickness of the right ear using calipers.[11]
-
-
Sample Collection: On day 5, euthanize the mice and collect skin and spleen samples for further analysis.
References
- 1. The STING antagonist this compound ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. Review of Excessive Cytosolic DNA and Its Role in AIM2 and cGAS-STING Mediated Psoriasis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for H-151 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-151, a potent and selective covalent antagonist of the STING (Stimulator of Interferon Genes) protein, in neuroinflammation research. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a guide for investigating the therapeutic potential of this compound in models of neurodegenerative diseases and other neurological disorders characterized by inflammation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the STING protein, a key mediator of innate immune responses.[1] In the context of neuroinflammation, the cGAS-STING pathway can be activated by cytosolic double-stranded DNA (dsDNA), leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This signaling cascade is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][4] this compound exerts its inhibitory effect by covalently binding to cysteine 91 (Cys91) of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream inflammatory signaling.[1]
Mechanism of Action of this compound
The primary mechanism of this compound is the irreversible inhibition of STING. By targeting Cys91, this compound effectively blocks the STING signaling pathway, leading to a reduction in the phosphorylation of TBK1 and IRF3, and consequently, a decrease in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][5] This targeted inhibition makes this compound a valuable tool for dissecting the role of STING in neuroinflammatory processes and as a potential therapeutic agent.
Data Presentation: this compound Dosage Summary
In Vitro Studies
| Cell Type | Concentration Range | Duration | Application/Model | Reference |
| Primary Microglia (mouse) | 15 µM | 24 h | Oligomeric Aβ42-induced inflammation | [3] |
| WI-38 Fibroblasts (human) | 0.5 µM | Daily for 10 days | Cellular senescence | [6] |
| BV2 Microglia (mouse) | 1 µM | Daily for 3 days | Cellular senescence | [6] |
| RAW264.7 Macrophages (mouse) | 0.25 - 2.0 µM | 1 h pre-treatment | rmCIRP-induced STING activation | [7] |
| THP-1 Monocytes (human) | 0.5 µM | 2 h | STING activation | [8] |
| LLC cells | 1 - 10 µM | 24 h | Radium-223-induced cytotoxicity | [5] |
In Vivo Studies
| Animal Model | Dosage | Administration Route | Frequency | Application | Reference |
| 5xFAD Mice (Alzheimer's) | Not specified | Not specified | Not specified | Ameliorated Aβ pathology and neuroinflammation | [3][9] |
| Photothrombotic Stroke Mice | Not specified | Intraperitoneal | 8 consecutive days | Post-stroke recovery | [10][11] |
| Aged Mice | 750 nmol/mouse | Daily | Age-related inflammation and neurodegeneration | [6] | |
| EsA-induced Mice | 750 nmol/mouse | Intraperitoneal | Every 12 h for 72 h | Inflammatory cell infiltration | [5] |
| Intestinal Ischemia-Reperfusion Mice | 10 mg/kg | Intraperitoneal | Single dose at reperfusion | Inflammation and tissue injury | [7][12] |
| Cisplatin-induced AKI Mice | 7 mg/kg | Intraperitoneal | Three times a day | Acute kidney injury | [8] |
| Trex1-/- Reporter Mice | 750 nmol/mouse | Intraperitoneal | Once daily for 7 days | Autoinflammatory disease | [8] |
Experimental Protocols
In Vitro Protocol: Inhibition of Aβ-induced Microglial Activation
-
Cell Culture: Culture primary microglia from Cgas+/+ mice in a suitable medium.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat primary microglia with 15 µM this compound for 24 hours.
-
Concurrently, stimulate the cells with 5 µM oligomeric Aβ42 to induce neuroinflammation.[3]
-
-
Microglia Conditioned Medium (MCM) Collection: After 24 hours, collect the supernatant (MCM).
-
Astrocyte Treatment: Add the collected MCM to a culture of primary astrocytes for 24 hours.
-
Astrocyte Conditioned Medium (ACM) Collection: Collect the supernatant (ACM).
-
Neuronal Treatment: Add the concentrated ACM to primary neuron cultures that have been treated with 750 nM oligomeric Aβ42 for 24 hours.[3]
-
Analysis: Assess neuronal viability, synaptic integrity, and inflammatory markers in all cell types using techniques such as Western blotting for p-TBK1, p-IRF3, and ELISA for cytokine levels (e.g., IFN-β, IL-6, TNF-α).
In Vivo Protocol: Amelioration of Neuroinflammation in a Mouse Model of Stroke
-
Animal Model: Induce a photothrombotic stroke in adult male C57BL/6 mice.
-
This compound Preparation: Prepare this compound for intraperitoneal injection. A common vehicle is PBS with 5-10% Tween-80.[5][7]
-
Administration:
-
Behavioral Analysis: Perform behavioral tests such as the grid walking test and cylinder test to assess motor function recovery at different time points post-stroke (e.g., 1, 3, and 7 days).[11]
-
Histological and Molecular Analysis:
-
At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry to assess microglial activation (Iba1, CD68) and synaptic markers.
-
Use Western blotting or ELISA on brain homogenates to measure levels of p-TBK1, IFN-β, and other inflammatory mediators to confirm STING pathway inhibition.[10][11]
-
Visualizations
Caption: this compound inhibits the cGAS-STING signaling pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGAS–STING drives ageing-related inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | STING antagonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STING inhibition suppresses microglia-mediated synapses engulfment and alleviates motor functional deficits after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravitreal H-151 Administration in a Murine Model of Neovascular AMD
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-151 is a potent, selective, and irreversible small-molecule inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic double-stranded DNA (dsDNA) and triggering inflammatory responses.[3] In ocular pathologies such as neovascular age-related macular degeneration (nAMD), the activation of this pathway is implicated in promoting abnormal angiogenesis and inflammation.[3]
This compound exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys91) on both human and murine STING.[2] This binding prevents the palmitoylation and clustering of STING, which are essential steps for its activation and downstream signaling, ultimately suppressing the production of pro-inflammatory cytokines like type I interferons and those regulated by NF-κB.[1][3] Preclinical research has demonstrated that intravitreal administration of this compound can suppress the development of choroidal neovascularization (CNV) in a mouse model, highlighting its therapeutic potential for treating neovascular AMD.[3][4]
These application notes provide a detailed protocol for the preparation and intravitreal injection of this compound in a laser-induced murine model of CNV, based on published preclinical studies.
Mechanism of Action: this compound Inhibition of the cGAS-STING Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of intravitreal this compound in a laser-induced CNV mouse model, 14 days post-induction.
Table 1: Effect of Intravitreal this compound on Choroidal Neovascularization (CNV) Area
| Treatment Group | Concentration | Mean CNV Area (µm²) ± SEM | P-value vs. Vehicle |
| Vehicle | - | Data not explicitly quantified in abstract | - |
| This compound | 0.1 mM | No significant difference reported | > 0.05 |
| This compound | 1.0 mM | Significantly decreased | < 0.05 |
Data derived from qualitative descriptions and statistical significance reported in Tanaka M, et al. (2024).[3]
Table 2: Effect of Intravitreal this compound on Vascular Permeability (Fluorescein Angiography)
| Treatment Group | Concentration | Mean FFA Grade ± SEM | P-value vs. Vehicle |
| Vehicle | - | Data not explicitly quantified in abstract | - |
| This compound | 0.1 mM | No significant difference reported | > 0.05 |
| This compound | 1.0 mM | Significantly suppressed | < 0.05 |
Data derived from qualitative descriptions and statistical significance reported in Tanaka M, et al. (2024).[3]
Table 3: Effect of Intravitreal this compound on STING Pathway Activation
| Treatment Group (1.0 mM) | Downstream Target | Outcome |
| This compound | Phosphorylation of NF-κB | Significantly suppressed |
| This compound | Expression of IL-1β | Downregulated |
Based on findings from Tanaka M, et al. (2024).[4]
Experimental Protocols
Preparation of this compound for Intravitreal Injection
This protocol describes the preparation of this compound injection solutions. The exact vehicle used in the primary ophthalmic study was not specified; therefore, this protocol is based on a common formulation for in vivo administration of this compound in mice and the use of PBS as a safe intravitreal vehicle.[5][6]
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound by dissolving the lyophilized powder in 100% DMSO. For example, create a 10 mg/mL stock solution.[6]
-
Ensure complete dissolution by gentle vortexing. Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation (1.0 mM and 0.1 mM):
-
Note: Perform serial dilutions to prepare the final working solutions. Prepare fresh on the day of the experiment.
-
For a 1.0 mM working solution (MW of this compound ≈ 279.34 g/mol ):
-
Calculate the required volume of the DMSO stock solution.
-
Dilute the stock solution in sterile PBS to achieve the final concentration of 1.0 mM. The final DMSO concentration should be kept to a minimum (ideally ≤1%) to avoid retinal toxicity.
-
-
For a 0.1 mM working solution:
-
Perform a 1:10 dilution of the 1.0 mM working solution using sterile PBS.
-
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in sterile PBS as the this compound working solutions.
-
-
Final Preparation:
-
Ensure all solutions are at room temperature before injection.
-
Draw the required volume into a sterile Hamilton syringe or other appropriate microsyringe for injection.
-
Laser-Induced Choroidal Neovascularization (CNV) Murine Model
This protocol outlines the induction of CNV in mice, a standard model for neovascular AMD research.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Argon laser photocoagulator
-
Slit lamp with a cover slip for fundus visualization
-
Gonioscopic lens
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by pedal reflex.
-
Dilate the pupils of the eye to be treated with a drop of a topical mydriatic.
-
-
Laser Photocoagulation:
-
Place the anesthetized mouse on the laser platform.
-
Apply a cover slip with coupling gel to the cornea for fundus visualization.
-
Deliver four laser spots around the optic nerve using the argon laser (e.g., 532 nm wavelength, 100 µm spot size, 0.1-second duration, 250 mW power).[5]
-
Successful rupture of Bruch's membrane is typically confirmed by the appearance of a small bubble at the laser site. Avoid causing significant hemorrhage.[7]
-
-
Post-Procedure:
-
Allow the mouse to recover on a warming pad.
-
Proceed immediately to the intravitreal injection protocol.
-
Intravitreal Injection Protocol
This protocol provides a step-by-step guide for delivering 2 µL of this compound solution into the mouse vitreous.
Materials:
-
Anesthetized mouse post-CNV induction
-
Dissecting microscope
-
33-gauge or smaller Hamilton syringe with a blunt needle (or similar microsyringe)
-
Sterile swabs
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Povidone-iodine solution (5%) and sterile saline for rinsing
-
Forceps
Procedure:
-
Pre-injection Preparation:
-
Position the anesthetized mouse under the dissecting microscope to get a clear view of the eye.
-
Apply a drop of topical anesthetic to the ocular surface.
-
Gently clean the periocular area and apply a drop of 5% povidone-iodine solution to the conjunctiva. Wait for 30-60 seconds.
-
Rinse the eye with sterile saline to remove excess povidone-iodine.
-
-
Injection:
-
Gently proptose the globe using fine-tipped forceps.
-
Using the Hamilton syringe loaded with 2 µL of this compound or vehicle solution, make an incision into the sclera posterior to the limbus with the needle.
-
Carefully insert the blunt needle through the incision into the vitreous cavity, avoiding the lens.
-
Slowly inject the 2 µL volume.
-
Hold the needle in place for a few seconds post-injection to prevent reflux, then slowly withdraw.
-
-
Post-Injection Care:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
House the animals under standard conditions for the duration of the experiment (e.g., 14 days) before endpoint analysis.
-
Experimental Workflow
The following diagram outlines the complete experimental workflow from animal preparation to final analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING inhibitor this compound | STING inhibitor | Probechem Biochemicals [probechem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravitreal Injection of Liposomes Loaded with a Histone Deacetylase Inhibitor Promotes Retinal Ganglion Cell Survival in a Mouse Model of Optic Nerve Crush [mdpi.com]
H-151 in Ischemia-Reperfusion Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage and organ dysfunction in a multitude of clinical scenarios, including transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving a robust inflammatory response. Recent research has highlighted the role of the innate immune signaling protein, Stimulator of Interferon Genes (STING), in mediating the inflammatory cascade and subsequent tissue injury in IRI. H-151, a potent and selective small-molecule inhibitor of STING, has emerged as a promising therapeutic agent in preclinical models of IRI. This document provides detailed application notes and protocols based on published studies of this compound in various IRI models.
Mechanism of Action of this compound
This compound is a covalent antagonist of STING.[1] It selectively binds to a cysteine residue (Cys91) in the transmembrane domain of both human and murine STING.[1][2] This binding event inhibits the palmitoylation and subsequent activation of STING, thereby blocking downstream signaling cascades that lead to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2][3] In the context of IRI, damage-associated molecular patterns (DAMPs), such as extracellular cold-inducible RNA-binding protein (eCIRP) and cytosolic double-stranded DNA (dsDNA), are released and can activate the cGAS-STING pathway, leading to an exaggerated inflammatory response and tissue damage.[3][4][5] this compound mitigates this by directly inhibiting STING activation.
Signaling Pathway
The following diagram illustrates the role of the STING pathway in ischemia-reperfusion injury and the inhibitory action of this compound.
Quantitative Data from Preclinical Ischemia-Reperfusion Injury Models
The efficacy of this compound has been demonstrated in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound in a Murine Model of Intestinal Ischemia-Reperfusion Injury[3][6]
| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Change with this compound |
| 24-hour Survival Rate | 41% | 81% | +97.6% |
| Intestinal Injury Score | ~7.5 (arbitrary units) | ~4.1 (arbitrary units) | -45% |
| Serum LDH | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Serum AST | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Serum IL-1β | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Serum IL-6 | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Intestinal pIRF3 Levels | 9-fold increase vs. Sham | Decreased by 85% vs. Vehicle | -85% |
Data adapted from a study utilizing a 60-minute superior mesenteric artery occlusion model in C57BL/6 mice.[3][6]
Table 2: Effects of this compound in a Murine Model of Renal Ischemia-Reperfusion Injury[4][7][8]
| Parameter | Vehicle Control | This compound | Percent Change with this compound |
| 10-day Survival Rate | 25-32% | 63% | +96.9% - +152% |
| Serum Blood Urea Nitrogen (BUN) | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Serum Creatinine | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Serum NGAL | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Kidney IFN-β mRNA | Increased vs. Sham | Significantly Decreased | Data not quantified |
| Histological Injury Score | Increased vs. Sham | Significantly Decreased | Data not quantified |
Data adapted from a study utilizing a 34-minute bilateral renal artery occlusion model in mice.[4][7]
Table 3: Effects of this compound in a Murine Model of Myocardial Infarction (Ischemia)[5][9]
| Parameter | Control | This compound | Outcome |
| Myocardial Function (28 days post-MI) | Impaired | Preserved | Qualitative Improvement |
| Cardiac Fibrosis (28 days post-MI) | Increased | Ameliorated | Qualitative Improvement |
| Cardiomyocyte Apoptosis (in vitro) | Increased with dsDNA-stimulated macrophages | Attenuated | Qualitative Improvement |
| Cardiac Fibroblast Collagen Production (in vitro) | Increased with dsDNA-stimulated macrophages | Attenuated | Qualitative Improvement |
Data adapted from a study on myocardial infarction in mice, which shares pathophysiological mechanisms with ischemia-reperfusion injury.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound in ischemia-reperfusion injury models.
Protocol 1: Murine Model of Intestinal Ischemia-Reperfusion Injury[3][6]
-
Animal Model: Male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized, typically with ketamine and xylazine administered intraperitoneally.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the superior mesenteric artery (SMA).
-
The SMA is occluded with a non-traumatic microvascular clamp to induce ischemia for 60 minutes.
-
After the ischemic period, the clamp is removed to allow for reperfusion.
-
The abdominal incision is closed in two layers.
-
-
This compound Administration:
-
At the time of reperfusion, mice receive an intraperitoneal injection of this compound (10 mg/kg body weight) or a vehicle control (e.g., 10% Tween-80 in PBS).
-
-
Post-Operative Care and Analysis:
-
Mice are monitored for survival for 24 hours.
-
For mechanistic studies, tissues (small intestine, lungs) and serum are collected at a specified time point after reperfusion (e.g., 4 hours).
-
Tissues are processed for histological analysis, Western blotting (e.g., for pIRF3), and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
Serum is analyzed for markers of tissue injury (LDH, AST) and pro-inflammatory cytokines (IL-1β, IL-6) using ELISA or other immunoassays.
-
Protocol 2: Murine Model of Renal Ischemia-Reperfusion Injury[4][7][8]
-
Animal Model: Male mice are used.
-
Anesthesia: Appropriate anesthesia is administered.
-
Surgical Procedure:
-
A midline incision is made to expose both kidneys.
-
The renal pedicles are occluded with microvascular clamps for a defined period (e.g., 34 minutes) to induce bilateral renal ischemia.
-
The clamps are removed to initiate reperfusion.
-
The abdominal wall and skin are sutured.
-
-
This compound Administration:
-
This compound or vehicle is administered to the mice, typically at the time of reperfusion.
-
-
Post-Operative Care and Analysis:
-
For survival studies, mice are monitored for an extended period (e.g., 10 days).
-
For assessment of renal function and injury, blood and kidney tissue are collected at a specific time point (e.g., 24 hours) after reperfusion.
-
Serum is analyzed for markers of renal dysfunction, such as blood urea nitrogen (BUN) and creatinine.
-
Kidney tissue is used for histological evaluation of tubular injury, TUNEL staining for apoptosis, and measurement of inflammatory gene expression (e.g., IFN-β mRNA).
-
Protocol 3: In Vitro Macrophage Stimulation Assay[3][6]
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in appropriate media.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM) for 1 hour.
-
Stimulation: Cells are stimulated with a STING agonist, such as recombinant murine cold-inducible RNA-binding protein (rmCIRP) (e.g., 1 µg/mL), for 24 hours.
-
Analysis:
-
The cell culture supernatant is collected.
-
Levels of IFN-β in the supernatant are measured using an ELISA kit to assess the inhibitory effect of this compound on STING activation.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in an in vivo model of ischemia-reperfusion injury.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of intestinal, renal, and myocardial ischemia-reperfusion injury. Its mechanism of action, through the specific inhibition of the STING signaling pathway, leads to a reduction in the inflammatory response, decreased tissue damage, and improved survival. The data and protocols presented here provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic applications of this compound in IRI and related inflammatory conditions.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective STING inhibitor this compound preserves myocardial function and ameliorates cardiac fibrosis in murine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cellular Senescence with H-151
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, contributing to aging, tumorigenesis, and various age-related diseases. A key feature of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway has been identified as a critical driver of the SASP. H-151 is a potent and selective small-molecule inhibitor of STING, offering a valuable tool to investigate the role of the cGAS-STING pathway in cellular senescence and to explore therapeutic strategies targeting the inflammatory component of this process.
This compound acts by covalently binding to cysteine 91 (Cys91) on STING, which prevents its palmitoylation—a crucial step for STING activation and the subsequent induction of inflammatory genes. By inhibiting STING, this compound effectively suppresses the production of key SASP factors, providing a means to dissect the downstream consequences of STING-mediated inflammation in senescent cells.
These application notes provide detailed protocols for using this compound to study cellular senescence, including methods for inducing senescence, treating cells with this compound, and assessing its effects on key senescence markers and the SASP.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on senescent cells, compiled from various studies.
Table 1: Effective Concentrations of this compound in In Vitro Senescence Models
| Cell Type | Senescence Inducer | This compound Concentration | Observed Effect | Reference |
| Human WI-38 Fibroblasts | Ionizing Radiation (12 Gy) | 0.5 µM (daily for 10 days) | Suppression of pro-inflammatory and interferon-stimulated gene expression.[1] | |
| Human WI-38 Fibroblasts | Bleomycin, Abemaciclib, Replicative Passaging | 0.5 µM (daily for 10 days) | Suppression of pro-inflammatory and interferon-stimulated gene expression.[1] | |
| Murine RAW264.7 Macrophages | rmCIRP (1 µg/mL) | 0.25 - 2.0 µM (1-hour pre-treatment) | Dose-dependent reduction of IFN-β levels. | |
| Human and Murine Cells | Various (general cell culture assays) | 15 nM - 15 µM | General working concentration range for STING inhibition. |
Table 2: Effect of this compound on Senescence-Associated Markers and SASP Factors
| Marker/SASP Factor | Cell Type/Model | Senescence Inducer | This compound Treatment | Quantitative Change | Reference |
| Gene Expression (mRNA) | |||||
| IL6 | Human WI-38 Fibroblasts | Ionizing Radiation | 0.5 µM | Significant reduction in expression.[1] | |
| CXCL10 | Human WI-38 Fibroblasts | Ionizing Radiation | 0.5 µM | Significant reduction in expression.[1] | |
| ISG15 | Human WI-38 Fibroblasts | Ionizing Radiation | 0.5 µM | Significant reduction in expression.[1] | |
| IFIT2 | Human WI-38 Fibroblasts | Ionizing Radiation | 0.5 µM | Significant reduction in expression.[1] | |
| IL-1β | Murine RPE–choroid complex | Laser-induced CNV | 1.0 mM (intravitreal injection) | Decreased mRNA levels.[2] | |
| Protein Levels/Activity | |||||
| p-TBK1 | Murine RPE–choroid complex | Laser-induced CNV | 1.0 mM (intravitreal injection) | Significant suppression of phosphorylation.[2] | |
| p-IRF3 | Murine RPE–choroid complex | Laser-induced CNV | 1.0 mM (intravitreal injection) | Significant suppression of phosphorylation.[2] | |
| p-NF-κB | Murine RPE–choroid complex | Laser-induced CNV | 1.0 mM (intravitreal injection) | Significant suppression of phosphorylation.[2] | |
| IFN-β Secretion | RAW264.7 Macrophages | rmCIRP | 0.25 - 2.0 µM | Dose-dependent reduction. |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence using Doxorubicin
This protocol describes the induction of senescence in cultured mammalian cells using the chemotherapeutic agent doxorubicin, a DNA intercalator and topoisomerase II inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., IMR-90, WI-38, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (stock solution, e.g., 1 mg/mL in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency the following day.
-
Doxorubicin Treatment:
-
Prepare a working solution of doxorubicin in complete cell culture medium at the desired final concentration (e.g., 100-250 nM).[3][4]
-
Aspirate the existing medium from the cells and replace it with the doxorubicin-containing medium.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Recovery and Senescence Establishment:
-
Verification of Senescence: Confirm the senescent phenotype by assessing markers such as Senescence-Associated β-Galactosidase (SA-β-gal) activity (see Protocol 3), and expression of p21 and p16 (see Protocol 4).
Protocol 2: Inhibition of STING in Senescent Cells with this compound
This protocol details the treatment of senescent cells with this compound to inhibit STING and suppress the SASP.
Materials:
-
Senescent cells (prepared as in Protocol 1 or by other methods)
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 0.5 µM, 1 µM, or within the 15 nM to 15 µM range). Prepare fresh dilutions for each use.
-
-
This compound Treatment:
-
Aspirate the medium from the senescent cells.
-
Add the this compound-containing medium to the cells.
-
For studies on established senescence, a treatment duration of 24-72 hours is typically sufficient to observe effects on the SASP. For long-term studies or to prevent the full establishment of the inflammatory phenotype, daily treatment for several days may be necessary.[1]
-
-
Experimental Endpoint: After the treatment period, cells and conditioned media can be harvested for downstream analysis, such as SASP quantification (see Protocol 5) and Western blotting (Protocol 4).
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used cytochemical assay to identify senescent cells.[6]
Materials:
-
SA-β-gal Staining Kit (e.g., from Cell Signaling Technology) or individual reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing citrate buffer, potassium ferrocyanide, potassium ferricyanide, MgCl2, NaCl) at pH 6.0
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in DMF)
-
-
PBS
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the fixative solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Prepare the final staining solution by adding X-gal to the staining buffer at a final concentration of 1 mg/mL.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 2-24 hours. The incubation time should be optimized for the specific cell type to avoid false positives. Protect the plates from light.
-
-
Visualization and Quantification:
-
Observe the cells under a light microscope for the development of a blue color in the cytoplasm of senescent cells.
-
Quantify the percentage of SA-β-gal-positive cells by counting at least 200 cells in multiple random fields.
-
Protocol 4: Western Blotting for Senescence Markers (p21 and p16)
This protocol is for assessing the protein levels of key cell cycle inhibitors that are typically upregulated in senescent cells.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-p16, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 5: Quantification of SASP Factors (IL-6 and IL-8) by ELISA
This protocol describes the measurement of secreted SASP factors in the conditioned medium of senescent cells.
Materials:
-
Conditioned medium from control and treated senescent cells
-
ELISA kits for human/murine IL-6 and IL-8
-
Microplate reader
Procedure:
-
Sample Collection:
-
After this compound treatment, collect the conditioned medium from the cell cultures.
-
Centrifuge the medium to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of IL-6 and IL-8 in the samples based on the standard curve.
-
Normalize the cytokine concentrations to the cell number or total protein content of the corresponding cell lysates.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway in cellular senescence.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound's effect on senescence.
References
- 1. cGAS–STING drives ageing-related inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Induced Cardiac Senescence Is Alleviated Following Treatment with Combined Polyphenols and Micronutrients through Enhancement in Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H-151 Technical Support Center: Solubility Guide
This guide provides detailed information and troubleshooting advice for dissolving the STING inhibitor, H-151, in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and ethanol?
A1: The reported solubility of this compound varies between suppliers but is consistently higher in DMSO than in ethanol. Below is a summary of the available data. For best results, always refer to the batch-specific data on your product's Certificate of Analysis (CoA).
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Equivalent | Source |
| DMSO | 100 mg/mL | 357.99 mM | MedchemExpress[1] |
| DMSO | 56 mg/mL | 200.47 mM | Selleck Chemicals[2] |
| DMSO | 27.93 mg/mL | 100 mM | Tocris Bioscience |
| DMSO | 20 mg/mL | 71.60 mM | InvivoGen[3] |
| Ethanol | 14 mg/mL | ~50 mM | Selleck Chemicals, Tocris Bioscience[2] |
Q2: My this compound is not dissolving completely in DMSO, even at a concentration that should be soluble. What can I do?
A2: Several factors can affect the dissolution of this compound. One of the most common issues is the quality of the DMSO used. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][2]
Follow these troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle or a properly stored anhydrous grade of DMSO for the best results.[1][2]
-
Apply Sonication: Some suppliers note that ultrasonic treatment is necessary to achieve the highest concentrations in DMSO.[1] Gently sonicate your solution in a water bath for several minutes.
-
Gentle Warming: If sonication is not sufficient, you may try gentle warming (e.g., 37°C). However, be cautious and check the stability of this compound at elevated temperatures as specified on your product datasheet.
Q3: How should I store my this compound stock solutions?
A3: Once dissolved, stock solutions should be stored frozen to maintain stability. For long-term storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. According to one supplier, this compound solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Experimental Protocols
Protocol: Preparing a Concentrated this compound Stock Solution in DMSO
This protocol is for preparing a 100 mM (27.93 mg/mL) stock solution. Adjust the mass and volume accordingly for your desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to make 1 mL of a 100 mM solution, weigh 27.93 mg.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Briefly vortex the solution to suspend the powder.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 5-10 minutes or until the solute is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sterilization (Optional): If required for your cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials. Store immediately at -20°C or -80°C, protected from light.
Troubleshooting Workflow
If you encounter solubility issues with this compound, follow this logical workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
References
H-151 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for H-151, a potent and selective covalent inhibitor of STING (Stimulator of Interferon Genes). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets both human and murine STING.[1][2] It functions by covalently binding to a specific cysteine residue, Cys91, located in the transmembrane domain of the STING protein.[1] This irreversible binding prevents the palmitoylation of STING, a critical post-translational modification required for its activation, subsequent clustering, and downstream signaling.[1][3][4] By inhibiting STING palmitoylation, this compound effectively blocks the activation of TBK1 and the subsequent phosphorylation of IRF3 and NF-κB, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines.[2][4]
Q2: How selective is this compound for STING?
This compound is described as a highly selective antagonist of STING.[3][5] Its selectivity is attributed to its specific covalent interaction with Cys91 of STING. One study noted that a chemically similar precursor to this compound, C-178, did not affect the palmitoylation of other proteins such as calnexin and transferrin receptor, suggesting a specific mechanism of action.[4] However, it is important to note that comprehensive off-target profiling data for this compound in publicly available literature is limited.
Q3: Are there any known off-target effects of this compound?
While this compound is considered highly selective, the potential for off-target effects, particularly at higher concentrations, should be considered. One study using a high intravitreal concentration of this compound (1.0 mM) suggested that further investigation into its pharmacokinetics and specificity would be necessary to rule out off-target effects.[2][6] Additionally, a study comparing this compound to newly developed STING inhibitors reported that this compound exhibited significant cytotoxicity at a concentration of 10 μM in 293T and THP-1 cell lines.[7]
Q4: What are the recommended working concentrations for this compound?
The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. Based on published studies, here are some general guidelines:
| Application | Cell Type | Concentration Range | Reference |
| In vitro cell-based assays | RAW264.7 macrophages | 0.25 - 2.0 μM | [4] |
| In vitro cell-based assays | Human monocytes (THP-1) | 0.5 μM | [5] |
| In vitro studies | General | 1 - 5 µM | [2] |
| In vivo (intraperitoneal) | Mice | 7 mg/kg or 210 µ g/mouse | [2][5] |
| In vivo (intravitreal) | Mice | 0.1 - 1.0 mM | [2] |
It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q5: Are there species-specific differences in this compound activity?
Yes, recent research has highlighted a significant difference in the binding site of this compound between human and mouse STING.[8] The binding pocket for this compound present in mouse STING is reportedly absent in human STING.[8] This structural difference may lead to variations in inhibitor effectiveness and potentially different off-target profiles between the two species.[8] Researchers should exercise caution when extrapolating results from murine models to human systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no inhibition of STING signaling | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or activation stimulus. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the EC50 for your system. Ensure complete solubilization of this compound in DMSO before diluting in media. |
| Cell Permeability Issues: this compound may not be efficiently entering the cells. | Increase incubation time with this compound prior to stimulation. Ensure the final DMSO concentration is low and non-toxic to your cells. | |
| Incorrect Experimental Timing: The pre-incubation time with this compound before STING activation may be insufficient. | Pre-incubate cells with this compound for at least 1-2 hours before adding the STING agonist. | |
| Degradation of this compound: The compound may have degraded due to improper storage. | Store this compound as a lyophilized powder at +4°C. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. | |
| High Cell Death or Cytotoxicity Observed | This compound Concentration is Too High: this compound has been shown to induce cytotoxicity at higher concentrations (e.g., 10 µM in some cell lines).[7] | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration of this compound for your specific cell type and experimental duration. Lower the concentration of this compound used. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is typically below 0.1%. | |
| Unexpected Phenotypes or Off-Target Effects | High Concentration of this compound: Off-target effects are more likely to occur at higher concentrations. | Use the lowest effective concentration of this compound that inhibits STING signaling. Consider using a negative control compound with a similar chemical structure but is inactive against STING. |
| Covalent Modification of Other Proteins: As a covalent inhibitor, this compound could potentially modify other proteins with reactive cysteines, although it is reported to be selective. | Consider using orthogonal methods to confirm that the observed phenotype is due to STING inhibition, such as using STING knockout/knockdown cells or a structurally distinct STING inhibitor. | |
| Discrepancy Between Mouse and Human Cell Results | Species-Specific Differences in STING: The binding pocket for this compound differs between mouse and human STING.[8] | Be aware of this inherent difference when designing experiments and interpreting data. Validate key findings in both human and murine systems if applicable to your research question. |
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay in Macrophages
This protocol is adapted from a study using RAW264.7 cells.[4]
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density that allows for optimal growth and response to stimuli.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 μM) in cell culture medium. Remove the old medium from the cells and add the this compound containing medium. Incubate for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist, for example, recombinant murine CIRP (rmCIRP) at 1 μg/mL. Include appropriate controls (untreated cells, cells treated with rmCIRP alone).
-
Incubation: Incubate the cells for 24 hours.
-
Endpoint Measurement: Collect the cell culture supernatant and measure the levels of IFN-β using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot for Downstream STING Signaling
This protocol is a general guide for assessing the phosphorylation of STING pathway components.
-
Cell Treatment: Treat cells with this compound and a STING agonist as described in Protocol 1.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRF3, total IRF3, p-TBK1, total TBK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STING antagonist | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Technical Support Center: Troubleshooting H-151 Experimental Variability
Welcome to the technical support center for the STING inhibitor, H-151. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, irreversible, and selective small-molecule inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It functions by covalently binding to a specific cysteine residue (Cys91) on both human and murine STING.[1] This binding event blocks the palmitoylation and subsequent clustering of STING, which are essential steps for its activation and downstream signaling. By inhibiting STING, this compound effectively reduces the production of pro-inflammatory cytokines and type I interferons.[1]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound powder should be stored at -20°C and protected from air and light.[2] When reconstituted in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year.[1] It is advisable to prepare working solutions fresh for each experiment to avoid degradation and ensure consistent activity.[3]
Q3: What are the key differences in this compound activity between mouse and human STING?
While this compound inhibits both mouse and human STING, there are fundamental mechanistic differences in its effectiveness.[4] Research has shown that the target site of this compound in human STING lacks a specific pocket that is present in mouse STING, which can make drug tailoring more challenging in human systems.[4] This discrepancy is a critical consideration when translating findings from mouse models to human applications and may contribute to variability in experimental outcomes.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Weak Inhibition of STING Pathway Activation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. A general starting range for in vitro assays is 1 to 5 µM.[5][6] |
| Cell Density | Cell density can influence drug efficacy.[7][8] Ensure consistent cell seeding densities across all experiments. Test different seeding densities to determine the optimal condition for your assay.[8] |
| Incorrect Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells. Always include a vehicle-only control at the same final concentration used in the experimental wells. |
| This compound Degradation | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low STING Expression in Cell Line | Verify the expression level of STING in your cell line using Western blot or qPCR. Some cell lines may have low endogenous STING expression, leading to a weak signal. |
| Suboptimal STING Agonist Concentration | Ensure that the STING agonist (e.g., cGAMP, dsDNA) is used at a concentration that elicits a robust and reproducible activation of the pathway. Titrate the agonist to determine the optimal concentration for your system. |
| Serum Interference | Components in serum can sometimes interfere with the activity of small molecules.[9][10][11] If variability is high, consider reducing the serum concentration or using serum-free media during the this compound treatment period, if compatible with your cells. |
Issue 2: High Background or Non-Specific Effects
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cytotoxicity of this compound | At higher concentrations, this compound can exhibit cytotoxicity, which may be misinterpreted as a specific inhibitory effect.[12] Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line and use concentrations well below this threshold. |
| Off-Target Effects | While this compound is reported to be highly selective for STING, off-target effects are a possibility with any small molecule inhibitor.[13] To confirm that the observed effects are STING-dependent, use a STING-knockout or knockdown cell line as a negative control. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not causing cellular stress or other non-specific effects. |
Experimental Protocols
In Vitro Inhibition of STING Activation in Macrophages (RAW 264.7)
This protocol is adapted from a study investigating the effect of this compound on STING activation in a murine macrophage cell line.[13]
Materials:
-
RAW 264.7 cells
-
Complete DMEM media
-
This compound (stock solution in DMSO)
-
STING agonist (e.g., recombinant murine CIRP or cGAMP)
-
96-well cell culture plates
-
ELISA kit for IFN-β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, prepare serial dilutions of this compound in complete DMEM. A suggested concentration range is 0.25, 0.5, 1.0, and 2.0 µM.[13] Remove the old media from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C.[13]
-
STING Activation: Prepare the STING agonist in complete DMEM. Add the agonist to the wells containing this compound and the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[13]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Analysis: Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions. A dose-dependent decrease in IFN-β levels with increasing concentrations of this compound indicates successful inhibition of the STING pathway.[13]
Data Presentation
Table 1: In Vitro Efficacy of this compound on STING-Mediated IFN-β Production
| Cell Line | STING Agonist | This compound Concentration (µM) | % Inhibition of IFN-β | Reference |
| RAW 264.7 | rmCIRP (1 µg/mL) | 1.0 | 57% | [13] |
| RAW 264.7 | rmCIRP (1 µg/mL) | 2.0 | 74% | [13] |
Table 2: Comparative IC50 Values of STING Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | MEFs | 138 | [12] |
| This compound | BMDMs | 109.6 | [12] |
| This compound | HFFs | 134.4 | [12] |
| SN-011 | MEFs | 127.5 | [12] |
| SN-011 | BMDMs | 107.1 | [12] |
| SN-011 | HFFs | 502.8 | [12] |
Visualizations
Caption: this compound inhibits the STING signaling pathway.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. invivogen.com [invivogen.com]
- 2. ubpbio.com [ubpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 5. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of H-151 on Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-151, a potent and selective inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell viability experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that selectively targets the STING protein, a crucial component of the innate immune system. It functions by covalently binding to a specific cysteine residue (Cys91) on the STING protein. This binding event prevents the palmitoylation and subsequent activation of STING, thereby blocking downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.
Q2: I am observing a decrease in cell viability in my experiments with this compound. Is this expected?
A2: A decrease in cell viability can be an expected outcome when using this compound, particularly at higher concentrations. Published data indicates that this compound can exhibit cytotoxic effects in a dose-dependent manner in various cell lines. For instance, significant cytotoxicity has been observed at a concentration of 10 µM in 293T and THP-1 cells[1]. The extent of this effect can vary depending on the cell type, concentration of this compound, and the duration of exposure. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: Can this compound interfere with the readout of my cell viability assay?
A3: While direct chemical interference of this compound with common cell viability assays like MTT, XTT, or CellTiter-Glo has not been extensively reported, it is a possibility to consider, as this compound is an indole-based compound. Some indole derivatives have been noted to interact with the reagents used in these assays. Therefore, it is essential to include appropriate controls to rule out any assay-specific artifacts.
Q4: What are the recommended concentrations of this compound for in vitro experiments?
A4: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. For inhibiting STING-mediated signaling, concentrations in the range of 0.5 µM to 10 µM are commonly used[2][3]. However, as cytotoxicity can occur at higher concentrations, it is strongly recommended to perform a titration experiment to establish the optimal non-toxic concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell viability reading | 1. Assay Interference: this compound, as an indole derivative, may directly reduce the tetrazolium salt (MTT/XTT) or stabilize the luciferase enzyme (CellTiter-Glo), leading to a false-positive signal. | 1. Cell-free control: Incubate this compound at the experimental concentrations in cell-free media with the viability assay reagent to check for direct chemical reactions. 2. Alternative assay: Use a different viability assay based on a distinct principle (e.g., crystal violet staining for cell number or a real-time impedance-based assay). |
| 2. Low STING expression: The cell line used may have low or no expression of STING, rendering this compound ineffective and thus showing no impact on viability if the intended mechanism of cell death is STING-dependent. | 1. Verify STING expression: Confirm STING protein levels in your cell line using Western blotting or qPCR. 2. Use a positive control cell line: Employ a cell line known to express functional STING to validate your experimental setup. | |
| Unexpectedly low cell viability reading | 1. Cytotoxicity of this compound: The concentration of this compound used may be toxic to the specific cell line. | 1. Dose-response curve: Perform a comprehensive dose-response experiment to determine the IC50 value of this compound for your cell line. 2. Reduce incubation time: Shorten the exposure time of the cells to this compound. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Vehicle control: Always include a vehicle control (media with the same concentration of solvent) in your experiments. 2. Minimize solvent concentration: Ensure the final concentration of the solvent in the cell culture is below the toxic threshold (typically <0.5% for DMSO). | |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | 1. Ensure single-cell suspension: Properly resuspend cells before seeding to avoid clumping. 2. Consistent seeding technique: Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. |
| 2. Incomplete dissolution of this compound or assay reagents: Precipitates can interfere with optical or luminescent readings. | 1. Properly dissolve compounds: Ensure this compound and all assay reagents are fully dissolved before adding to the wells. 2. Visual inspection: Inspect plates for any precipitates before reading. |
Quantitative Data Summary
The following table summarizes the known cytotoxic effects of this compound on different cell lines. It is important to note that this data is not exhaustive and the cytotoxic profile of this compound can be cell-line specific.
| Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| 293T | CellTiter-Glo | 10 µM | Significant cytotoxicity observed | [1] |
| THP-1 | CellTiter-Glo | 10 µM | Significant cytotoxicity observed | [1] |
| Mouse BMDM | Not specified | IC50: 502.8 µM | Cytotoxicity assessed | [4] |
| LLC | Not specified | 1-10 µM (24h) | Dose-dependently reduces 223Ra-induced cytotoxicity | [4] |
| THP1-Dual | MTT | 10 µM (2h pre-incubation) | Used for normalization of reporter assay, suggesting minimal impact on viability in this context. | [5] |
Experimental Protocols
General Protocol for Assessing the Impact of this compound on Cell Viability
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the highest concentration of solvent used).
-
Also include a positive control for cell death (e.g., staurosporine) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay:
-
Perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
For MTT/XTT assays: After the incubation period, add the tetrazolium salt solution to each well and incubate as required. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Equilibrate the plate to room temperature, add the CellTiter-Glo reagent, mix, and read the luminescence.
-
-
Data Analysis:
-
Subtract the background reading (from cell-free wells).
-
Normalize the data to the untreated control wells (set as 100% viability).
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and calculate the IC50 value if applicable.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and this compound's mechanism of action.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the impact of this compound on cell viability.
Caption: General workflow for this compound cell viability experiments.
References
- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | STING antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
unexpected results with H-151 in human cell lines
Welcome to the technical support center for H-151, a covalent STING inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results encountered when using this compound in human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, irreversible, and selective small-molecule inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It functions by covalently binding to a specific cysteine residue (Cys91) within the transmembrane domain of both human and murine STING.[1][2][3] This binding event prevents the subsequent palmitoylation and clustering of STING, which are essential activation steps for downstream signaling.[1][4][5] By blocking this process, this compound effectively inhibits the production of type I interferons and other pro-inflammatory cytokines.[4]
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, for most cell culture assays, a starting concentration range of 4 ng/mL (15 nM) to 4 µg/mL (15 µM) is recommended.[1] In published studies, concentrations between 0.25 µM and 2.0 µM have been shown to effectively inhibit STING activation in macrophage cell lines.[2][4] A pre-incubation time of 1-2 hours before stimulation is common practice.[2][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution; a concentration of 20 mg/mL (71.60 mM) is achievable.[1] For long-term storage, the powdered form should be kept at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2]
This compound Signaling and Inhibition Pathway
Caption: Mechanism of STING activation and this compound covalent inhibition.
Troubleshooting Unexpected Results
Q4: I am not observing the expected inhibition of STING signaling in my human cell line. What could be wrong?
A4: This is a multifaceted issue. Several factors, from experimental setup to fundamental biological differences, can contribute to a lack of efficacy. Recent research has highlighted that this compound fails to effectively block STING signaling in purified human blood cells, despite its success in mouse models.[6] This is attributed to structural differences in the this compound binding pocket between human and mouse STING, making drug tailoring challenging in humans.[6]
Here is a workflow to systematically troubleshoot this issue:
Caption: Workflow for troubleshooting lack of this compound activity.
Q5: I'm observing high levels of cell death after this compound treatment. Is this expected?
A5: this compound is designed to be a specific inhibitor with minimal cytotoxicity at its effective concentrations. However, at higher concentrations, off-target effects or inherent compound toxicity can lead to cell death. It is crucial to differentiate between STING-inhibition-mediated effects and general cytotoxicity. You should perform a dose-response experiment in your specific cell line to determine the cytotoxic concentration.
| Cell Line | Type | IC50 for Cytotoxicity (µM) | Reference |
| MEF | Mouse Embryonic Fibroblast | 109.6 | [2] |
| BMDM | Bone Marrow-Derived Macrophage (Mouse) | 138 | [2] |
| HFF | Human Foreskin Fibroblast | 134.4 | [2] |
This table summarizes reported cytotoxicity values. Your results may vary depending on the specific human cell line and assay conditions.
Q6: How can I confirm that an unexpected result is an off-target effect of this compound?
A6: While this compound is highly selective, formally ruling out off-target effects requires specific controls. The most rigorous method is to use a STING-knockout (KO) or knockdown (shRNA) version of your cell line. If the unexpected phenotype you observe with this compound persists in cells lacking STING, the effect is independent of this compound's intended target and can be classified as off-target.
Caption: Logic for validating on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Validating this compound Activity via Western Blot
This protocol assesses this compound's ability to inhibit STING pathway activation by measuring the phosphorylation of TBK1.
-
Cell Plating: Plate your human cell line (e.g., THP-1 monocytes) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: The following day, replace the medium. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a DMSO vehicle control for 2 hours.
-
Stimulation: Add a STING agonist such as 2'3'-cGAMP (final concentration ~10 µg/mL) to all wells except for an unstimulated control. Incubate for 1-3 hours.
-
Cell Lysis: Wash cells once with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity. A successful inhibition will show a dose-dependent decrease in the p-TBK1/Total TBK1 ratio in this compound treated samples compared to the cGAMP-only stimulated sample.
Protocol 2: Cell Viability Assay (MTT)
This protocol determines the cytotoxic concentration of this compound.
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add a range of this compound concentrations (e.g., 0.1 µM to 200 µM) and a vehicle control to the wells. Include wells with media only (blank) and untreated cells (100% viability control). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control cells to calculate the percentage of cell viability. Plot the viability against the log of this compound concentration to determine the IC50 value.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | STING antagonist | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Focus Biomolecules [mayflowerbio.com]
- 6. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
H-151 STING Inhibitor: Activity Differences and Experimental Guidance
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the activity differences of the STING inhibitor H-151 between mouse and human STING. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the design and interpretation of experiments.
Troubleshooting and FAQs
This section addresses common questions and potential issues researchers may encounter when using this compound, particularly concerning the observed differences in its activity between mouse and human STING.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a small molecule inhibitor that acts as a potent, irreversible, and selective antagonist of STING.[1] It covalently binds to a cysteine residue (Cys91) in the transmembrane domain of the STING protein.[1][2] This binding event blocks the palmitoylation and clustering of STING, which are essential steps for its downstream signaling activation.[1][2][3]
-
-
Q2: Does this compound inhibit both human and mouse STING?
-
A2: While this compound has been reported to potently inhibit both human and murine STING in various in vitro and in vivo models,[1][3] recent findings highlight a critical difference. A study has shown that the binding pocket for this compound present in mouse STING is absent in human STING.[4][5] This structural divergence leads to a failure of this compound to effectively block human STING signaling in purified human blood cells.[4]
-
-
Q3: What are the reported IC50 values for this compound against mouse and human STING?
-
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell type and assay conditions. The table below summarizes reported IC50 values.
-
-
Q4: Are there any known off-target effects of this compound?
-
A4: this compound is considered a highly specific antagonist of STING.[3] A chemically similar precursor, C-178, did not show off-target effects on the palmitoylation of other proteins like calnexin and the transferrin receptor.[3] However, comprehensive studies on the off-target effects of this compound are still needed.[3]
-
Troubleshooting Guide
-
Issue: this compound is effective in my mouse model, but I don't see any activity in human cells.
-
Possible Cause: This is consistent with recent findings indicating a fundamental difference in the this compound binding site between mouse and human STING.[4][5] The pocket it targets in mouse STING is not present in the human protein, leading to a lack of efficacy.[4][5]
-
Recommendation:
-
Verify the expression and functionality of the STING pathway in your human cell line using a known STING agonist (e.g., cGAMP).
-
Consider using a different STING inhibitor for human systems or a positive control compound known to be active against human STING.
-
Critically evaluate the translational relevance of using this compound in mouse models for human applications.
-
-
-
Issue: I am observing high variability in my in vitro this compound inhibition assays.
-
Possible Causes:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density.
-
Reagent Quality: Use high-purity this compound and ensure proper storage.
-
Assay Conditions: Optimize the concentration of the STING agonist and the incubation time with this compound.
-
-
Recommendation:
-
Perform a dose-response curve for the STING agonist to determine the optimal concentration for your assay.
-
Include appropriate positive and negative controls in every experiment.
-
Ensure consistent timing for all treatment and measurement steps.
-
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against human and mouse STING in different cell-based assays.
| Species | Cell Line | Assay Readout | IC50 Value (µM) | Reference |
| Human | 293T-hSTING | IFN-β Expression | 1.04 | [6] |
| Human | HFF | Ifnb Expression | 0.5028 | [7] |
| Mouse | 293T-mSTING | IFN-β Expression | 0.82 | [6] |
| Mouse | MEFs | Ifnb Expression | 0.138 | [7] |
| Mouse | BMDMs | Ifnb Expression | 0.1096 | [7] |
Experimental Protocols & Methodologies
1. In Vitro STING Inhibition Assay (IFN-β Reporter Assay)
This protocol describes a general workflow for assessing the inhibitory activity of this compound on STING-mediated IFN-β production.
-
Cell Lines: HEK293T cells stably expressing human or mouse STING and an IFN-β promoter-driven luciferase reporter. THP-1 dual-reporter cells can also be used.[6]
-
Materials:
-
This compound
-
STING agonist (e.g., 2’3’-cGAMP)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of a STING agonist (e.g., 2’3’-cGAMP).
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve.
-
2. Western Blot Analysis of STING Pathway Activation
This method is used to assess the phosphorylation of key downstream signaling proteins like TBK1 and IRF3.
-
Cell Lines: RAW 264.7 (murine macrophages) or human monocytic cell lines (e.g., THP-1).
-
Materials:
-
This compound
-
STING agonist (e.g., cGAMP, dsDNA)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with a STING agonist for the appropriate time (e.g., 1-4 hours).
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary and secondary antibodies.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating STING inhibitors in vitro.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 5. scienmag.com [scienmag.com]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing H-151 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the STING inhibitor H-151, maintaining its solubility in experimental media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out." It typically occurs because this compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the media, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mg/mL or 100 mM.[1] Preparing a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO is advisable. Aliquoting the stock solution and storing it at -20°C or -80°C will help prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What is a safe final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
Q4: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A4: Delayed precipitation can be due to several factors:
-
Temperature Shifts: Changes in temperature can decrease the solubility of this compound.
-
pH Changes: The metabolic activity of cells can alter the pH of the media over time, potentially affecting the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[3][4]
-
Evaporation: Evaporation of media in the incubator can increase the concentration of this compound, causing it to exceed its solubility limit.[3]
Troubleshooting Guide
If you are experiencing this compound precipitation, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | High final concentration of this compound exceeds its solubility in the aqueous media. | Decrease the final working concentration. Perform a solubility test (see protocol below) to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of the DMSO stock solution.[3] | Add the this compound stock solution dropwise to pre-warmed media while gently vortexing to ensure rapid and even dispersion.[3] Consider a stepwise dilution approach (see protocol below). | |
| Low temperature of the media. | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[4] | |
| Delayed Precipitate | Interaction with serum proteins. | If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if compatible with your cells. Alternatively, pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final culture. |
| Media composition and pH. | Ensure your media is properly buffered. If you suspect interactions with specific media components, you may need to test different media formulations. | |
| Storage of working solutions. | Prepare fresh working dilutions of this compound in media for each experiment. Avoid long-term storage of this compound in aqueous solutions. |
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. Note that solubility in aqueous-based cell culture media will be significantly lower.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (357.99 mM)[1] | Sonication may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended. |
| Ethanol | Up to 50 mM | Sonication is recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 12.5 mg/mL (44.75 mM) | This is a formulation for in vivo use and results in a suspension. |
| Sterile 10% Tween-80 in PBS | - | Used as a diluent for a 10 mg/mL DMSO stock for in vivo studies.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in high-purity, anhydrous DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Pre-warm Media: Warm your complete cell culture medium (with or without serum, as required for your experiment) to 37°C.
-
Stepwise Dilution (Recommended): a. Create an intermediate dilution of the this compound stock in a small volume of pre-warmed, serum-free media or PBS. For example, dilute a 10 mM stock 1:10 in serum-free media to get a 1 mM intermediate solution. b. Add the intermediate dilution to your final volume of pre-warmed complete media while gently mixing.
-
Direct Dilution: a. Slowly add the required volume of the this compound DMSO stock dropwise into the pre-warmed complete media while gently vortexing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in DMSO.
-
Set up Dilutions: In a series of sterile microcentrifuge tubes, prepare a serial dilution of this compound in your specific cell culture medium (e.g., starting from 50 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all tubes and below 0.5%.
-
Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the tubes for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 1, 4, 12, and 24 hours). For a more sensitive assessment, you can take a small aliquot and examine it under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for this compound in your specific experimental setup.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | STING antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
H-151 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of H-151, a potent and selective STING antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It acts as a covalent antagonist by irreversibly binding to the cysteine residue at position 91 (Cys91) of STING.[1][2] This binding event blocks the palmitoylation and clustering of STING, which are essential steps for its activation and downstream signaling.[1] By inhibiting STING, this compound effectively reduces the production of pro-inflammatory cytokines and type I interferons.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the solid form and solutions.
-
Solid (Powder): Store at -20°C for long-term stability (up to 3 years).[2][3][5] Some suppliers also list storage at 2-8°C.
-
In Solvent: For stock solutions, it is recommended to aliquot and store at -80°C (stable for up to 6 months to a year) or -20°C (stable for up to 1 month).[3][5] It is important to avoid repeated freeze-thaw cycles.[1][5]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO and ethanol but is insoluble in water.[5] For in vitro experiments, DMSO is the most common solvent for preparing high-concentration stock solutions.[1][3][5][6] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[3][5] If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[2][3]
Q4: Can this compound be used in in vivo experiments?
A4: Yes, this compound has been shown to be effective in in vivo models.[1][3][4][5] For in vivo administration, it is often formulated in a vehicle such as PBS with 5% Tween-80 or a mix of DMSO, PEG300, Tween-80, and saline.[3][5] It is recommended to prepare these working solutions freshly on the day of use.[3]
Stability and Storage Data
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Keep away from moisture.[2][3][5] |
| 2-8°C | Varies by supplier | Refer to product-specific datasheet. | |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3][5] |
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 - 100 mg/mL (71.60 - 357.99 mM) | Use fresh, anhydrous DMSO. Sonication or warming may be needed.[1][2][3][5][6] |
| Ethanol | ~14 mg/mL (50.4 mM) | Sonication is recommended.[2][5] |
| Water | Insoluble | [5] |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Hygroscopic DMSO was used. | Use a fresh, unopened vial of anhydrous DMSO. Moisture significantly impacts solubility.[3][5] |
| Insufficient mixing. | Gently warm the solution and/or use sonication to aid dissolution.[2][3] | |
| Precipitation of this compound in working solution | Poor solubility in aqueous media. | For cell culture, ensure the final DMSO concentration is low and compatible with your cells. For in vivo use, prepare fresh formulations with appropriate vehicles like Tween-80 or PEG300 immediately before use.[3][5] |
| Inconsistent experimental results | Degradation of this compound stock solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1][5] Store aliquots at -80°C for long-term use.[2][5] |
| Inactive compound. | Ensure proper storage conditions have been maintained for both the powder and stock solutions. Verify the expiration date of the compound. | |
| High background in cellular assays | Non-specific effects of high DMSO concentration. | Prepare a vehicle control with the same final concentration of DMSO to assess its effect on your cells. |
Experimental Protocols
In Vitro STING Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on STING signaling in a cell-based assay.
-
Cell Culture: Plate cells (e.g., THP-1 or RAW 264.7 macrophages) in appropriate culture media and allow them to adhere overnight.[2][4]
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture media from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Pre-treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM) for 1-2 hours.[2][4]
-
STING Activation: Stimulate the cells with a STING agonist, such as cGAMP or DMXAA, at a predetermined optimal concentration.
-
Incubation: Incubate the cells for a period sufficient to induce downstream signaling and cytokine production (e.g., 6-24 hours).[4]
-
Endpoint Analysis: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., IFN-β or IL-6) by ELISA.[4] Alternatively, lyse the cells to analyze the phosphorylation status of STING pathway proteins (e.g., TBK1, IRF3) by Western blot.[3][7]
In Vivo Murine Model of Autoinflammation
This protocol provides a general workflow for evaluating the efficacy of this compound in a mouse model.
-
Animal Model: Utilize a relevant mouse model of autoinflammatory disease, such as Trex1-deficient mice or a model induced by a STING agonist.[5]
-
This compound Formulation: Prepare a fresh suspension of this compound for intraperitoneal (i.p.) injection. A common vehicle is PBS containing 5% Tween-80.[3]
-
Dosing Regimen: Administer this compound to the mice via i.p. injection. A typical dose might be 750 nmol per mouse.[3] The dosing frequency will depend on the experimental design (e.g., a single dose prior to challenge or repeated doses over several days).
-
Induction of Inflammation: Induce inflammation according to the specific model (e.g., administration of a STING agonist).
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | STING antagonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting H-151 Study Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from studies involving the STING inhibitor, H-151.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of STING in our mouse model with this compound, but see little to no effect in primary human immune cells. Is this expected?
A1: This is a critical and recently highlighted issue. While this compound has demonstrated significant efficacy in various mouse models, a 2025 study in Nature Chemical Biology reported that this compound failed to block STING signaling in purified human blood cells.[1] The study suggests this discrepancy arises from structural differences in the this compound binding pocket between mouse and human STING proteins.[1] Specifically, the target site in human STING lacks a pocket present in mouse STING, making the drug less effective in humans.[1] Therefore, observing a lack of efficacy in human cells is consistent with these latest findings and represents a significant species-specific difference.
Q2: Some literature suggests this compound is active against both human and murine STING, while other data refutes its human efficacy. How should we interpret this?
A2: This is a key area of conflicting reports. Initial studies and manufacturer information often state that this compound is a potent inhibitor of both human and murine STING.[2] This was a key advancement over its precursor, C-176, which shows high affinity for mouse STING but not human STING.[3] However, as mentioned in the previous question, recent research has challenged the efficacy of this compound in human primary cells.[1] It is crucial to critically evaluate the experimental systems used in the literature. Studies demonstrating human STING inhibition by this compound may have been conducted in over-expression systems (e.g., HEK293T cells), which might not accurately reflect the conditions in primary human cells. When interpreting data, consider the experimental model and be aware of the emerging evidence of limited this compound activity in primary human immune cells.
Q3: What are the known off-target effects of this compound?
A3: The off-target profile of this compound is not yet fully characterized. One study noted that for this compound solubilized in 10% Tween-80, no off-target effects are known, but also stated that this has not been thoroughly investigated.[4] Another publication mentioned that this compound has low bioavailability and potential for off-target effects, without specifying them.[5] A chemically similar precursor, C-178, did not affect the palmitoylation of other proteins like calnexin and the transferrin receptor.[4] However, these studies need to be replicated with this compound.[4] Researchers should include appropriate controls to monitor for potential off-target effects in their experiments.
Q4: We are seeing variability in the effective concentration of this compound in our in vitro experiments. What is the recommended concentration?
A4: There is a range of effective concentrations for this compound reported in the literature, which can contribute to variability in experimental outcomes. In vitro studies have used concentrations ranging from 1 µM to 5 µM.[6][7] The optimal concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition of STING signaling in human primary cells. | Species-specific differences in the this compound binding site of STING.[1] | - Confirm the findings in your specific primary human cell type. - Consider using an alternative STING inhibitor with confirmed human efficacy. - If possible, use a positive control compound known to be active in human cells. |
| Inconsistent results between different batches of this compound. | Purity and stability of the compound. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. - Aliquot the compound upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment from a new aliquot. |
| High background signal or unexpected cellular responses. | Potential off-target effects or vehicle effects.[4][5] | - Run a vehicle-only control (e.g., DMSO). - Include a negative control compound that is structurally similar but inactive against STING. - Titrate the concentration of this compound to use the lowest effective dose. - Perform assays to assess cell viability and general cellular stress. |
| Variability in in vivo efficacy. | Low bioavailability, formulation, and route of administration.[5] | - Ensure proper formulation of this compound for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] - Consider the route of administration (e.g., intraperitoneal) and dosing frequency based on published studies. - Monitor for any adverse effects in the animals. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Studies
| Study Type | Model System | Concentration Range | Reference |
| In Vitro | Murine Macrophages (RAW264.7) | 0.25 - 2.0 µM | [4] |
| In Vitro | Human Monocytes (THP-1) | 0.5 µM | [9] |
| In Vitro | General Cell Culture Assays | 15 nM - 15 µM | [2] |
| In Vitro | Various | 1 - 5 µM | [6][7] |
| In Vivo | Mouse model of autoinflammatory disease | 750 nmol/mouse (i.p.) | [8] |
| In Vivo | Mouse model of cisplatin-induced AKI | 7 mg/kg (i.p.) | [8] |
| In Vivo | Mouse model of neovascular AMD | 0.1 - 1.0 mM (intravitreal) | [6][7] |
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations in cell culture medium. Pre-treat the differentiated TH-1 cells with this compound or vehicle (DMSO) for 2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6 hours.
-
Endpoint Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of STING target genes (e.g., IFNB1, CXCL10).
-
Western Blot: Lyse the cells and perform western blot analysis to detect the phosphorylation of TBK1 (p-TBK1), a downstream marker of STING activation.
-
ELISA: Collect the cell culture supernatant and measure the secretion of IFN-β or other relevant cytokines using an ELISA kit.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model
-
Animal Model: Use an appropriate mouse model for the disease under investigation (e.g., Trex1-/- mice for autoinflammatory disease).
-
This compound Formulation: Prepare a fresh solution of this compound for injection. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, administered as a suspension.[8]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. The dosage and frequency will depend on the specific study design. A reported dosage is 750 nmol in 200 µL per mouse, administered once daily.[8]
-
Monitoring and Endpoint Analysis: Monitor the mice for any signs of toxicity. At the end of the experiment, collect tissues or serum for analysis of inflammatory markers, histopathology, or other relevant endpoints.
Visualizations
Caption: this compound inhibits STING signaling by preventing palmitoylation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 2. invivogen.com [invivogen.com]
- 3. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | STING antagonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of H-151 and Other Covalent STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system. It detects cytosolic DNA, a danger signal associated with infection and cellular damage, to initiate a potent type I interferon response. While essential for host defense, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases. This has spurred the development of STING inhibitors as potential therapeutics. Among these, covalent inhibitors that form a permanent bond with their target offer a unique pharmacological profile.
This guide provides an objective comparison of H-151, a well-characterized covalent STING inhibitor, with other notable covalent inhibitors. The comparison is based on available experimental data, focusing on their mechanism of action, potency, and selectivity.
Quantitative Comparison of Covalent STING Inhibitors
The following table summarizes the key performance metrics of this compound and other covalent STING inhibitors. For comparative context, the non-covalent inhibitor SN-011 is also included.
| Inhibitor | Class | Target Residue(s) | Species Selectivity | IC50 Value(s) | Key Findings & Remarks |
| This compound | Indole derivative | Cys91 | Human & Murine | ~138 nM (murine MEFs), ~109.6 nM (murine BMDMs), ~134.4 nM (human fibroblasts)[1] | Potent, irreversible, and selective inhibitor that blocks STING palmitoylation and clustering.[2] |
| C-176 | Nitrofuran derivative | Cys91 | Murine-specific | Cytotoxicity IC50: 6.2-9.5 µM in human cancer cell lines (Note: not a direct measure of STING inhibition). | Precursor to this compound; blood-brain barrier permeable.[3] |
| C-178 | Nitrofuran derivative | Cys91 | Murine-specific | Not readily available. | A potent and selective inhibitor of murine STING; does not affect palmitoylation of other proteins like calnexin and the transferrin receptor.[4] |
| Nitro-fatty Acids (e.g., NO2-OA) | Endogenous lipids | Cys88 & Cys91 | Human & Murine | Not readily available. | Endogenously produced lipids that covalently modify STING to inhibit its palmitoylation and signaling.[5][6] |
| Acrylamide Inhibitors (BPK-21, BPK-25) | Acrylamide derivatives | Cys91 | Not specified | Not readily available. | Identified as electrophilic probes that target STING; noted to have some off-target effects.[2][7] |
| GHN105 | Marine Diterpenoid | Cys91 | Human & Murine | 4.4 µM (IFN-β secretion in THP-1 macrophages) | Orally bioavailable covalent inhibitor derived from a marine natural product.[8][9] |
| SN-011 (Non-covalent) | Benzene-1-sulfonamido-3-amide derivative | CDN-binding pocket | Human & Murine | ~127.5 nM (murine MEFs), ~107.1 nM (murine BMDMs), ~502.8 nM (human fibroblasts)[1][10] | A non-covalent, competitive inhibitor that locks STING in an inactive conformation; reported to have better specificity than this compound.[10][11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of covalent inhibition, and a typical experimental workflow for evaluating these inhibitors.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of covalent STING inhibition by this compound.
Caption: A typical experimental workflow for evaluating STING inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize covalent STING inhibitors.
IFN-β Luciferase Reporter Assay
This assay is a common method to quantify the activity of the STING pathway by measuring the induction of the interferon-beta (IFN-β) promoter.
-
Cell Lines: HEK293T or THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter are typically used.
-
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the covalent STING inhibitor (or vehicle control) for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or transfected interferon stimulatory DNA (ISD), for 6-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability or a co-transfected control reporter) and calculate the IC50 value by fitting the dose-response curve.
-
Western Blotting for Phosphorylated STING Pathway Proteins
This technique is used to assess the phosphorylation status of key downstream signaling molecules in the STING pathway, such as STING itself (at Ser366) and TBK1 (at Ser172), providing mechanistic insight into the inhibitor's action.
-
Sample Preparation:
-
Culture cells (e.g., THP-1 monocytes or mouse bone marrow-derived macrophages) and treat with the inhibitor and STING agonist as described above.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Procedure:
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING (pSTING) or TBK1 (pTBK1), as well as antibodies for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
The ABE assay is a method to specifically detect and quantify protein S-palmitoylation.
-
Principle: This assay involves three main steps: (1) blocking of free thiol groups on cysteine residues, (2) cleavage of the thioester bond of palmitoylated cysteines, and (3) biotinylation of the newly exposed thiol groups, followed by detection.
-
Procedure:
-
Lysis and Blocking: Lyse cells in a buffer containing N-ethylmaleimide (NEM) to block all free sulfhydryl groups.
-
Thioester Cleavage: Treat the lysates with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines, exposing the previously modified thiol group. A control sample is treated without hydroxylamine.
-
Biotinylation: Label the newly available thiol groups with a sulfhydryl-reactive biotinylation reagent, such as biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Detection: Elute the captured proteins and analyze by Western blotting using an anti-STING antibody to determine the amount of palmitoylated STING.
-
Conclusion
This compound stands as a potent and well-studied covalent inhibitor of both human and murine STING. Its mechanism of action, targeting the palmitoylation of Cys91, is shared by several other classes of covalent inhibitors, including the nitrofuran precursors (C-176, C-178), nitro-fatty acids, and acrylamide-based compounds. While direct quantitative comparisons are limited by the availability of IC50 data for all compounds under identical assay conditions, the existing data suggest that this compound exhibits robust inhibitory activity in the nanomolar range. Newer developments, such as the orally bioavailable GHN105, highlight the ongoing efforts to improve the pharmacological properties of covalent STING inhibitors. The inclusion of non-covalent inhibitors like SN-011 in comparative studies is valuable for assessing the relative specificity and potential for off-target effects. The experimental protocols outlined provide a framework for the continued evaluation and development of novel STING inhibitors for the treatment of STING-driven inflammatory diseases.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. childrenshospital.org [childrenshospital.org]
A Head-to-Head Comparison of STING Inhibitors: H-151 vs. SN-011 for In Vivo Research
For researchers and drug development professionals navigating the landscape of STING pathway modulation, the choice between preclinical tool compounds is critical. This guide provides an objective comparison of two prominent STING inhibitors, H-151 and SN-011, focusing on their performance in in vivo studies. We present a synthesis of available experimental data to inform your selection process.
Stimulator of interferon genes (STING) is a pivotal signaling protein in the innate immune system. Its activation by cyclic dinucleotides (CDNs), produced by the sensor cGAS in response to cytosolic DNA, triggers a cascade leading to the production of type I interferons and other pro-inflammatory cytokines. While crucial for anti-pathogen and anti-tumor immunity, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases. Consequently, the development of STING inhibitors is an area of intense research.
This guide focuses on two widely studied small molecule STING inhibitors: this compound and SN-011. Both have demonstrated efficacy in preclinical models, but they possess distinct mechanisms of action and in vivo characteristics.
Mechanism of Action: A Tale of Two Binding Sites
This compound and SN-011 inhibit STING through fundamentally different mechanisms.
This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys91) in the transmembrane domain of STING.[1][2] This covalent modification prevents the palmitoylation and subsequent clustering of STING, which are essential steps for its activation and downstream signaling.[2][3]
SN-011 , in contrast, is a competitive antagonist. It binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer, directly competing with the endogenous activator 2'3'-cGAMP.[4][5] By occupying this pocket, SN-011 locks STING in an inactive conformation, preventing the conformational changes required for signal transduction.[5][6][7]
In Vivo Efficacy: A Comparative Look in a Mouse Model of Autoimmunity
The most direct comparison of this compound and SN-011 comes from studies in Trex1-deficient (Trex1-/-) mice. These mice lack a key DNA exonuclease, leading to the accumulation of cytosolic DNA, chronic STING activation, and a severe autoinflammatory phenotype that often results in early mortality.
A key study demonstrated that both this compound and SN-011, when administered at the same dose (10 mg/kg), comparably suppressed the expression of interferon-stimulated genes (ISGs) in the affected tissues of Trex1-/- mice.[5] Histological analysis also revealed a similar amelioration of heart inflammation by both compounds.[5]
While both compounds show comparable efficacy in this model, SN-011 has been highlighted for its potential therapeutic advantages due to its distinct mechanism of action.[8]
Quantitative In Vivo Efficacy Data
| Parameter | Animal Model | This compound Treatment | SN-011 Treatment | Outcome | Reference |
| Survival Rate | Intestinal Ischemia-Reperfusion (Mouse) | 10 mg/kg, single i.p. dose | - | Improved survival from 41% to 81% | [9] |
| Survival Rate | Trex1-/- Mice | - | 5 mg/kg, three times per week for one month | Prevented death (0/10 treated mice died vs. 3/10 untreated mice) | [6][8] |
| Serum LDH Reduction | Intestinal Ischemia-Reperfusion (Mouse) | 10 mg/kg, single i.p. dose | - | Reduced by 57% | [9] |
| Serum AST Reduction | Intestinal Ischemia-Reperfusion (Mouse) | 10 mg/kg, single i.p. dose | - | Reduced by 30% | [9] |
| Serum IL-1β Reduction | Intestinal Ischemia-Reperfusion (Mouse) | 10 mg/kg, single i.p. dose | - | Reduced by 56% | [9] |
| pIRF3 Reduction (Intestine) | Intestinal Ischemia-Reperfusion (Mouse) | 10 mg/kg, single i.p. dose | - | Decreased by 85% | [9] |
| ISG Expression | Trex1-/- Mice | 10 mg/kg, daily i.p. for 2 weeks | 10 mg/kg, daily i.p. for 2 weeks | Comparably suppressed in affected tissues | [5] |
| Heart Inflammation | Trex1-/- Mice | 10 mg/kg, daily i.p. for 2 weeks | 10 mg/kg, daily i.p. for 2 weeks | Comparably ameliorated | [5] |
In Vitro Potency
| Cell Line | This compound IC50 (nM) | SN-011 IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 138 | 127.5 | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | 109.6 | 107.1 | [5] |
| Human Foreskin Fibroblasts (HFFs) | 134.4 | 502.8 | [5] |
Safety and Specificity
While in vivo efficacy appears comparable in the Trex1-/- model, in vitro studies have raised important distinctions regarding the safety and specificity of this compound and SN-011.
This compound , as a covalent inhibitor, has been reported to impair cell viability and induce cell death at higher concentrations in vitro.[5] There is also evidence to suggest that this compound may have off-target effects, as it has been shown to inhibit TLR- and RIG-I-mediated signaling pathways in cell-based assays.[5]
SN-011 , in contrast, was not found to be cytotoxic in the same in vitro assays and demonstrated greater specificity for the STING pathway.[5][10] This suggests that SN-011 may have a wider therapeutic window and a more favorable safety profile for in vivo applications.[10]
Experimental Protocols
In Vivo Study in Trex1-/- Mice
-
Animal Model: Trex1-deficient (Trex1-/-) mice, which spontaneously develop a severe autoinflammatory disease.
-
Compound Administration:
-
Vehicle: Typically a solution of DMSO in a biocompatible vehicle such as PBS with a solubilizing agent like Tween-80.
-
Efficacy Readouts:
-
Gene Expression Analysis: Quantification of interferon-stimulated gene (ISG) expression (e.g., Ifnb, Cxcl10, Isg15) in affected tissues (heart, stomach, tongue, muscle) by qPCR.
-
Histology: Hematoxylin and eosin (H&E) staining of tissues to assess inflammation and tissue damage.
-
Survival: Monitoring of animal survival over the course of the treatment.
-
In Vivo Study in Intestinal Ischemia-Reperfusion Model
-
Animal Model: Male C57BL/6 mice subjected to superior mesenteric artery occlusion to induce intestinal ischemia, followed by reperfusion.
-
Compound Administration:
-
This compound: 10 mg/kg, administered i.p. as a single dose at the time of reperfusion.[9]
-
-
Vehicle: 10% Tween-80 in PBS.[9]
-
Efficacy Readouts:
-
Serum Biomarkers: Measurement of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), IL-1β, and IL-6 levels in the serum.[9]
-
Western Blot: Analysis of phosphorylated IRF3 (pIRF3) in intestinal tissue to assess STING pathway activation.[9]
-
Histology: H&E staining of intestinal and lung tissue to evaluate injury.
-
Survival: Monitoring of animal survival for 24 hours post-reperfusion.[9]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and points of inhibition by this compound and SN-011.
References
- 1. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Reproducibility of H-151 Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STING inhibitor H-151 with its alternatives, supported by experimental data. This document aims to facilitate the assessment of reproducibility for key experiments involving this compound.
This compound is a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein, a critical component of the innate immune system. It functions by irreversibly binding to cysteine 91 (Cys91) of both human and murine STING, thereby blocking its palmitoylation and subsequent activation. This inhibition prevents the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Due to its role in modulating the immune response, this compound has been investigated in a variety of disease models, including autoinflammatory diseases, ischemia-reperfusion injury, and certain cancers.
This guide summarizes key quantitative data, provides detailed experimental protocols for common assays used to evaluate this compound, and visually represents the signaling pathways and experimental workflows to aid in the design and replication of studies.
Comparative Performance of STING Inhibitors
To assess the efficacy of this compound and its alternatives, their half-maximal inhibitory concentrations (IC50) have been determined in various cell lines. The following table summarizes these findings, providing a quantitative basis for comparison.
| Inhibitor | Target(s) | Mechanism of Action | Cell Line | Species | IC50 Value (nM) | Reference |
| This compound | hSTING, mSTING | Covalent modification of Cys91, blocks palmitoylation | MEFs | Mouse | 138 | |
| BMDMs | Mouse | 109.6 | ||||
| HFFs | Human | 134.4 | ||||
| C-176 | mSTING | Covalent modification of Cys91, blocks palmitoylation | RAW264.7 | Mouse | Not explicitly stated, but effective at μM concentrations | [1] |
| hSTING | Inactive | Various | Human | >10,000 | [2] | |
| SN-011 | hSTING, mSTING | Competitive antagonist, binds to CDN pocket | MEFs | Mouse | 127.5 | [2] |
| BMDMs | Mouse | 107.1 | [2] | |||
| HFFs | Human | 502.8 | [2] |
Key Experimental Protocols
Reproducibility in scientific research hinges on the clear and detailed documentation of experimental methods. Below are generalized protocols for three key assays commonly used to characterize the activity of this compound and other STING inhibitors.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of Interferon-β (IFN-β) secreted by cells in response to STING activation and its inhibition by compounds like this compound.
Materials:
-
96-well ELISA plate pre-coated with anti-IFN-β capture antibody
-
Cell culture supernatant from treated and control cells
-
Biotinylated anti-IFN-β detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant IFN-β standard
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Standard Preparation: Prepare a serial dilution of the recombinant IFN-β standard in cell culture medium to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-IFN-β detection antibody, diluted in an appropriate buffer, to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Immediately measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Western Blot for Phosphorylated STING (p-STING) and IRF3 (p-IRF3)
This method is used to detect the phosphorylation of STING and its downstream effector IRF3, which are key markers of STING pathway activation.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (e.g., Ser366), anti-STING, anti-p-IRF3 (e.g., Ser396), anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STING) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed with other primary antibodies (e.g., total STING, p-IRF3, total IRF3, and loading control) to ensure equal protein loading and to assess the phosphorylation status relative to the total protein.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound and its alternatives on different cell lines.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of the compound.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological processes and experimental designs, the following diagrams were generated using the DOT language.
References
Validating H-151 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-151, a known STING (Stimulator of Interferon Genes) inhibitor, with other commercially available alternatives. It includes detailed experimental protocols and quantitative data to assist researchers in validating the target engagement of this compound in cellular assays.
This compound is a potent and selective covalent inhibitor of STING, a key protein in the innate immune system.[1][2] It functions by irreversibly binding to the transmembrane cysteine residue at position 91 (Cys91) of STING, which in turn blocks STING's palmitoylation and subsequent activation, ultimately inhibiting downstream signaling.[1][2] Validating the engagement of this compound with its target, STING, is crucial for interpreting experimental results and advancing drug discovery programs. This guide outlines several key methodologies for confirming this interaction in a cellular context.
Comparative Analysis of STING Inhibitors
A critical aspect of validating a compound's activity is to compare it with other known inhibitors. This table summarizes the key characteristics and reported potencies of this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Cell Line(s) | Reference(s) |
| This compound | STING | Covalent inhibitor of STING palmitoylation (targets Cys91) | ~134.4 nM (human), ~109.6 - 138 nM (mouse) | HFFs, BMDMs, MEFs | [3] |
| C-176 | STING | Covalent inhibitor of STING palmitoylation (targets Cys91) | 1.14 µM | RAW264.7 | [4] |
| SN-011 | STING | Competitive inhibitor of the cyclic dinucleotide (CDN) binding pocket | ~502.8 nM (human), ~107.1 - 127.5 nM (mouse) | HFFs, BMDMs, MEFs | [3] |
Experimental Protocols for Target Validation
To rigorously validate this compound's engagement with STING, a multi-faceted approach employing various cellular assays is recommended. Below are detailed protocols for key experiments.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6][7]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells or other suitable cell lines with a functional STING pathway.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[8]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble STING protein in each sample by Western blotting using a STING-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble STING protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10][11][12]
Experimental Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with a plasmid encoding for STING fused to NanoLuc® luciferase (the BRET donor) and a fluorescently labeled tracer that binds to STING (the BRET acceptor).
-
Seed the transfected cells into a 96-well or 384-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or a vehicle control to the cells.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is competing with the tracer for binding to STING, thus confirming target engagement.
-
Plot the BRET ratio against the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This compound inhibits the phosphorylation of key downstream signaling proteins in the STING pathway, such as TBK1 and IRF3.[13] Western blotting can be used to quantify these changes.
Experimental Protocol:
-
Cell Stimulation and Lysis:
-
Pre-treat THP-1 cells with this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for an appropriate time (e.g., 1-3 hours).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[14]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[14]
-
Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3).
-
Also, probe for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.
-
-
Detection and Analysis:
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A reduction in the ratio of phosphorylated to total protein in this compound-treated cells confirms target engagement and functional inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Production
A key functional consequence of STING activation is the production of type I interferons, such as IFN-β.[15] An ELISA can be used to measure the inhibition of IFN-β secretion by this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of IFN-β in each sample.
-
A dose-dependent decrease in IFN-β secretion in this compound-treated cells demonstrates functional target engagement.
-
Visualizing Key Concepts
To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of the STING signaling pathway.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logic for Comparison Guide
References
- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.de [promega.de]
- 13. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for H-151
This guide provides essential safety and logistical information for the proper disposal of substances identified as H-151. It is critical to note that the designation "this compound" can refer to at least two distinct chemical products with different properties and disposal requirements. This document addresses both, providing specific guidance for each, alongside general best practices for laboratory chemical waste management.
This compound (Hydrophobic Fumed Silica)
This form of this compound is a silicon dioxide-based product. According to its Safety Data Sheet (SDS), it is not classified as a hazardous material for transportation.
Data Presentation: this compound (Hydrophobic Fumed Silica) Properties and Disposal
| Property | Information |
| Chemical Name | Hydrophobic fumed silica |
| Chemical Formula | SiO2 |
| CAS Number | 68611-44-9 |
| Physical State | Solid (powder) |
| Hazard Classification | Not regulated as a hazardous material for Land/Sea/Air transportation.[1] |
| Primary Hazards | Avoid dust formation. May cause skin and eye irritation.[1] |
| Disposal Recommendation | Can be stored together and disposed of in accordance with local/state regulations by a licensed company.[1] |
| Wastewater Treatment | Can be removed mechanically from wastewater.[1] |
Disposal Procedures:
-
Collection: Collect waste material in a suitable, closed container to prevent dust formation.[2]
-
Labeling: Clearly label the container as "Waste Hydrophobic Fumed Silica".
-
Storage: Store the container in a dry, designated waste storage area.[1][3]
-
Disposal: Arrange for disposal through a licensed waste management company, adhering to all local and state regulations.[1]
This compound (Synthetic Compound)
This version of this compound is a synthetic organic compound. While it may not require labeling under certain regulations, it is considered potentially harmful and irritating.
Data Presentation: this compound (Synthetic Compound) Properties and Disposal
| Property | Information |
| Chemical Formula | C17H17N3O |
| Molecular Weight | 279.3 g/mol |
| Physical State | Solid |
| Primary Hazards | May be irritating to mucous membranes and the upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[4] |
| Disposal Recommendation | Disposal of contents and container to a waste management plant.[4] |
Disposal Procedures:
-
Collection: In case of spillage, collect the material and place it into a suitable, closed container for disposal.[2][4] Avoid creating dust.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.[2]
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound (Synthetic Compound)".[5]
-
Storage: Store the waste container in a designated and properly segregated hazardous waste accumulation area.[3][6]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[6][7]
General Laboratory Chemical Waste Disposal Workflow
The following workflow provides a general procedure for the safe disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Experimental Protocols:
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any procedure generating this compound waste should incorporate the following steps:
-
Waste Identification: At the outset of the experiment, identify all waste streams that will be generated, including pure this compound, contaminated labware, and solutions containing this compound.
-
Container Selection: Choose appropriate and compatible waste containers for each waste stream.[5][8] For instance, strong acids should not be stored in metal containers.
-
Labeling: Pre-label waste containers with the chemical name and hazard information.
-
Segregation: Maintain separate waste containers for incompatible chemicals to prevent dangerous reactions.[6]
-
PPE: Consult the Safety Data Sheet to determine the required personal protective equipment and wear it consistently when handling the chemical and its waste.
-
Decontamination: Triple-rinse empty containers that held this compound before disposal or reuse.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5][8]
-
Record Keeping: Maintain accurate records of the waste generated, including the amount and date of accumulation.
References
- 1. en.hifull.com [en.hifull.com]
- 2. angenechemical.com [angenechemical.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. ubpbio.com [ubpbio.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ogeecheesteel.com [ogeecheesteel.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling H-151
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of H-151. Given that this compound is a potent, selective, and covalent antagonist of the STING protein, careful handling is paramount to ensure laboratory safety and prevent exposure.[1] The following information is compiled to provide clear, step-by-step guidance for laboratory personnel.
I. Hazard Identification and Safety Precautions
This compound is a synthetic indole-derivative.[2] While a comprehensive toxicological profile is not widely available, the material may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.[3]
General Precautions:
-
Avoid breathing dust.[3]
-
Avoid contact with eyes, skin, and clothing.
-
Handle in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Do not eat, drink, or smoke when using this product.[3]
II. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the specific PPE required for any non-routine tasks.[5] For standard laboratory operations involving this compound, the following PPE is mandatory:
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][6] | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron.[4][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or if handling outside of a chemical fume hood.[4] | To prevent inhalation of the powder form of the compound. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.
B. Preparation of Stock Solutions:
This compound is a powder that is soluble in DMSO.[7][8]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The weighing area within the fume hood should be clean and free of clutter.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use appropriate weighing paper or a container to avoid contaminating the balance.
-
Solubilization: Add the appropriate volume of fresh DMSO to the weighed this compound to achieve the desired concentration.[8] Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution at 2-8°C for short-term storage or as recommended by the supplier.[7] For long-term storage, consult the supplier's data sheet, which may recommend -20°C or -80°C.[3]
C. Spill Response:
-
Small Spills: In a fume hood, decontaminate the area with a suitable solvent (e.g., ethanol) and absorb the material with an inert absorbent. Place the contaminated absorbent in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area. Prevent the spread of the powder. Wear appropriate PPE, including respiratory protection, and follow your institution's emergency procedures for chemical spills.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Collect all this compound waste, including unused solid compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the waste, in good condition, and have a secure, leak-proof lid.
-
Do not mix this compound waste with other waste streams unless compatibility has been verified.
B. Disposal Procedure:
-
Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[6]
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ubpbio.com [ubpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. ≥98% (HPLC), STING protein antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
